Ethybenztropine hydrobromide
Description
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Properties
CAS No. |
24815-25-6 |
|---|---|
Molecular Formula |
C22H28BrNO |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(1R,5S)-3-benzhydryloxy-8-ethyl-8-azabicyclo[3.2.1]octane;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-2-23-19-13-14-20(23)16-21(15-19)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-22H,2,13-16H2,1H3;1H/t19-,20+,21?; |
InChI Key |
VDVKOVNNSSRFGV-ILOBMFFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ethybenztropine Hydrobromide: A Technical Guide to its Mechanism of Action
Abstract
Ethybenztropine (B1671627) (also known as etybenzatropine) is a synthetic compound recognized for its centrally acting anticholinergic and antihistaminic properties.[1] Historically utilized in the management of Parkinson's disease and drug-induced parkinsonism, its clinical application has been largely superseded by newer therapeutic agents.[1] This document provides an in-depth technical examination of the molecular mechanisms underpinning the pharmacological effects of ethybenztropine. The primary modes of action are antagonism of the muscarinic acetylcholine (B1216132) M1 receptor and the histamine (B1213489) H1 receptor.[1] A potential tertiary action as a weak dopamine (B1211576) reuptake inhibitor has been suggested but is not well-established.[1] This guide synthesizes available data on receptor binding affinities, details relevant experimental methodologies, and visualizes the core signaling pathways involved.
Core Pharmacological Profile
Ethybenztropine's therapeutic and side-effect profile is a composite of its activity at several key central nervous system targets. Structurally related to benztropine, it combines a tropane (B1204802) backbone with a diphenylmethoxy group, which confers potent anticholinergic and antihistaminic effects.[1]
Muscarinic M1 Receptor Antagonism
The principal mechanism of action for ethybenztropine is the blockade of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[1] These G-protein coupled receptors are highly expressed in the central nervous system.[1][2] By acting as a competitive antagonist, ethybenztropine inhibits the binding of the endogenous neurotransmitter acetylcholine (ACh).[2][3] This action is thought to correct the cholinergic-dopaminergic imbalance in the basal ganglia, which is a key pathological feature of parkinsonism, thereby alleviating symptoms such as tremor and rigidity.[1]
Histamine H1 Receptor Inverse Agonism
Ethybenztropine exhibits significant antihistaminic properties, acting on histamine H1 receptors.[1] Most modern H1 antihistamines are not neutral antagonists but rather inverse agonists.[4][5] They bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and reducing the receptor's basal, histamine-independent activity.[5] This action suppresses the inflammatory responses, itching, and vasodilation mediated by histamine.[6] The sedative effects commonly associated with first-generation antihistamines, including ethybenztropine, are due to the blockade of H1 receptors in the central nervous system.[1]
Dopamine Transporter (DAT) Inhibition
There is speculative evidence suggesting that ethybenztropine may act as a weak inhibitor of the dopamine transporter (DAT).[1] Inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission.[4][7] However, evidence for this action is not robust, and it is considered a minor component of its overall pharmacological profile.[1]
Quantitative Receptor Binding Data
Direct quantitative binding data for ethybenztropine is sparse in publicly available literature. The following table summarizes receptor binding affinities (Ki) and inhibitory concentrations (IC50) for its close structural analog, benztropine , which is widely used as a proxy for understanding this class of compounds.
| Target | Ligand | Ki (nM) | IC50 (nM) | Organism/Tissue | Reference |
| Muscarinic M1 Receptor | Benztropine | 0.59 | - | Rat Brain | [8] |
| Histamine H1 Receptor | Benztropine | 16 - 37600 (range for analogs) | - | Rat Brain | [9] |
| Dopamine Transporter (DAT) | Benztropine | 8.5 - 6370 (range for analogs) | 118 | - | [9][10] |
| Ki (Inhibition Constant): Concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity. | |||||
| IC50 (Half Maximal Inhibitory Concentration): Concentration of a drug that inhibits a specific biological or biochemical function by 50%. |
Key Signaling Pathways
The primary mechanisms of ethybenztropine involve the modulation of distinct G-protein coupled receptor (GPCR) signaling cascades.
M1 Muscarinic Receptor Antagonism Pathway
Ethybenztropine acts as an antagonist at the M1 muscarinic receptor, which is coupled to the Gq/11 family of G-proteins. By blocking acetylcholine binding, it prevents the activation of the canonical phospholipase C pathway.
H1 Histamine Receptor Inverse Agonism Pathway
As an inverse agonist, ethybenztropine binds to the H1 receptor and stabilizes its inactive state. This not only blocks histamine binding but also reduces the receptor's constitutive (basal) activity, thereby suppressing the Gq/11-mediated signaling cascade more effectively than a neutral antagonist.
Experimental Protocols
The characterization of ethybenztropine's mechanism of action relies on standard pharmacological assays. Below are representative methodologies for determining receptor binding affinity and functional transporter inhibition.
Protocol: Competitive Radioligand Binding Assay (Muscarinic Receptors)
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., ethybenztropine) for muscarinic receptors using a radiolabeled antagonist.[7][11]
1. Membrane Preparation:
-
Homogenize tissue rich in the target receptor (e.g., rat brain cortex for M1) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (~1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (~40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined via a Bradford or BCA protein assay.
2. Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL assay buffer, 50 µL radioligand (e.g., [³H]-N-methylscopolamine at a concentration near its KD), and 100 µL of the membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM atropine), 50 µL of the radioligand, and 100 µL of membrane preparation. This determines the amount of radioligand that binds to non-receptor components.
-
Competition Binding: Add 50 µL of serial dilutions of the test compound (ethybenztropine), 50 µL of the radioligand, and 100 µL of membrane preparation.
3. Incubation and Filtration:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Protocol: Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[3][12]
1. Cell Culture:
-
Plate cells stably expressing the human dopamine transporter (hDAT), such as CHO or HEK293 cells, into a 96-well microplate and grow to confluence.
2. Assay Procedure:
-
Wash the cells with a pre-warmed buffer (e.g., modified Tris-HEPES buffer, pH 7.1).
-
Pre-incubate the cells with various concentrations of the test compound (ethybenztropine) or a known inhibitor (e.g., nomifensine (B1679830) for control) for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake reaction by adding a solution containing a radiolabeled substrate, typically [³H]-Dopamine, at a fixed concentration (e.g., 50 nM).
-
Allow the uptake to proceed for a short, defined period (e.g., 10 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled dopamine.
3. Quantification and Analysis:
-
Lyse the cells in each well using a lysis buffer.
-
Transfer the lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [³H]-Dopamine taken up by the cells.
-
Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound.
-
Determine the IC50 value, representing the concentration of ethybenztropine required to inhibit dopamine uptake by 50%.
Conclusion
The mechanism of action of ethybenztropine hydrobromide is multifaceted, primarily driven by its potent antagonism of central muscarinic M1 acetylcholine receptors and inverse agonism of histamine H1 receptors. These two actions account for both its therapeutic efficacy in movement disorders and its characteristic side-effect profile, notably sedation and peripheral anticholinergic effects. While a weak inhibitory effect on the dopamine transporter may contribute to its overall activity, this mechanism is less established. The discontinuation of ethybenztropine for clinical use reflects the development of more targeted and tolerable therapies, yet a thorough understanding of its pharmacology remains valuable for the broader study of centrally acting agents and the development of novel compounds targeting these critical neurotransmitter systems.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. BindingDB BDBM50366775 BENZTROPINE::Benzatropine [bdb99.ucsd.edu]
- 9. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Ethybenztropine Hydrobromide: A Pharmacological Profile
Affiliation: Google Research
Abstract
Ethybenztropine (B1671627) hydrobromide, also known as etybenzatropine, is a synthetic compound structurally related to benztropine (B127874), developed in the mid-20th century for the management of Parkinson's disease and drug-induced parkinsonism.[1] This technical guide provides a comprehensive overview of the pharmacological profile of ethybenztropine, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties. Due to the limited availability of specific quantitative data for ethybenztropine in publicly accessible literature, this document incorporates data from its close structural analog, benztropine, to provide a more complete pharmacological picture. This substitution is clearly noted where applicable. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Introduction
Ethybenztropine is a tropane (B1204802) derivative that exhibits both anticholinergic and antihistaminic properties.[1] It was formerly marketed under trade names such as Panolid, Ponalid, and Ponalide.[1] The primary therapeutic application of ethybenztropine was to alleviate the motor symptoms of parkinsonism, such as tremor and rigidity.[1] Its clinical use has been largely superseded by more effective therapies with fewer side effects, such as levodopa (B1675098) and dopamine (B1211576) agonists.[1] This document aims to consolidate the available pharmacological information on ethybenztropine, supplemented with data from its well-studied analog, benztropine, to provide a detailed technical profile.
Mechanism of Action
The primary mechanism of action of ethybenztropine is the antagonism of muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M1 subtype, which are abundant in the basal ganglia.[1] By blocking these receptors, ethybenztropine helps to restore the balance between the dopaminergic and cholinergic systems, which is disrupted in Parkinson's disease.[1]
Additionally, ethybenztropine possesses antihistaminic properties, likely through antagonism of the histamine (B1213489) H1 receptor. This contributes to its sedative side effects.[1] There is also some evidence to suggest that ethybenztropine may act as a weak dopamine reuptake inhibitor, which would theoretically increase the concentration of dopamine in the synaptic cleft, though this action is not well-established.[1]
Pharmacodynamics
The pharmacodynamic effects of ethybenztropine are a direct consequence of its interaction with muscarinic and histamine receptors. Its anticholinergic action alleviates the tremulous rigidity of parkinsonism, while its antihistaminic effects can lead to sedation.
Receptor Binding Affinities
Specific quantitative binding data for ethybenztropine is scarce in the available literature. Therefore, the following table summarizes the binding affinities (Ki) for its close structural analog, benztropine, at various receptors and transporters. This data provides an approximation of the expected binding profile of ethybenztropine.
| Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Benztropine | Human | Radioligand Binding | 16.4 | [2] |
| Dopamine Transporter (DAT) | Benztropine | Rat | Radioligand Binding | 52 | [2] |
| Dopamine Transporter (DAT) | Benztropine | Rhesus Monkey | Radioligand Binding | 28 | [2] |
| Muscarinic Receptors (non-selective) | Benztropine | Rhesus Monkey | Radioligand Binding | 1.8 | [2] |
| Histamine H1 Receptor | Benztropine | N/A | Radioligand Binding | 16 | [2] |
Functional Activity
| Compound | DAT IC50 (nM) | Muscarinic Receptor IC50 (nM) | Reference |
| Benztropine | 52 | 5.2 | [2] |
| 3'-Cl-Benztropine | 28 | 3.5 | [2] |
| 4'-Cl-Benztropine | 52 | 8.8 | [2] |
Pharmacokinetics
Detailed pharmacokinetic data for ethybenztropine is not available. However, for the class of anticholinergic drugs used in Parkinson's disease, some general pharmacokinetic characteristics have been described. These drugs are generally absorbed rapidly after oral administration, possess a large volume of distribution, and are extensively metabolized, primarily through N-dealkylation and hydroxylation.
Experimental Protocols
Due to the discontinuation of ethybenztropine and the limited recent research, specific experimental protocols for this compound are not readily found. The following are detailed, generalized methodologies for key experiments relevant to characterizing the pharmacological profile of a compound like ethybenztropine, based on protocols used for its analog benztropine and other similar molecules.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.
-
Cell Preparation: Culture cells (e.g., CHO or HEK293) stably expressing the human dopamine transporter to 80-90% confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[2]
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the test compound (e.g., ethybenztropine).
-
Add a fixed concentration of a radiolabeled DAT ligand, such as [³H]-WIN 35,428, at a concentration near its Kd.
-
For determining non-specific binding, add a high concentration of a potent DAT inhibitor (e.g., 10 µM GBR-12935) to a separate set of wells.
-
Incubate the plate for 60-120 minutes at 4°C with gentle agitation.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can be calculated using the Cheng-Prusoff equation.
-
Cell-Based Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells.
-
Cell Preparation: Plate cells stably expressing the human dopamine transporter in a 96-well plate and allow them to adhere overnight.
-
Assay Protocol:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine (e.g., 20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Detection and Analysis:
-
Lyse the cells and transfer the lysate to a scintillation vial.
-
Add a scintillation cocktail and quantify the radioactivity.
-
The IC50 value is determined by plotting the percent inhibition of dopamine uptake against the concentration of the test compound.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by ethybenztropine.
Caption: Antagonism of the M1 Muscarinic Receptor Signaling Pathway by Ethybenztropine.
Caption: Putative Weak Inhibition of the Dopamine Transporter (DAT) by Ethybenztropine.
Experimental Workflow
Caption: Generalized Workflow for a Radioligand Receptor Binding Assay.
Conclusion
Ethybenztropine hydrobromide is a centrally acting anticholinergic and antihistamine agent. Its primary mechanism of action involves the blockade of muscarinic M1 acetylcholine receptors, with a potential for weak dopamine reuptake inhibition. Due to the discontinuation of its clinical use, there is a notable lack of recent and specific quantitative pharmacological data for ethybenztropine. The data on its close analog, benztropine, suggests potent activity at muscarinic receptors and the dopamine transporter. Further research, should it be undertaken, would be necessary to fully elucidate the precise quantitative pharmacological profile of ethybenztropine itself. This guide provides a consolidated overview based on the available information to serve as a resource for the scientific community.
References
Ethybenztropine Hydrobromide: A Technical Review of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethybenztropine (B1671627) is a synthetic anticholinergic and antihistamine agent, structurally related to benztropine (B127874), that was historically used in the management of Parkinson's disease.[1] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, with additional activity at histamine (B1213489) H1 receptors. This technical guide provides a comprehensive overview of the receptor binding profile of ethybenztropine hydrobromide, including detailed experimental methodologies for assessing receptor affinity and a review of the associated signaling pathways. While specific quantitative binding data for ethybenztropine is limited in publicly available literature, this guide synthesizes the known pharmacological characteristics and provides the foundational knowledge for further research and drug development efforts.
Introduction
Ethybenztropine, also known as etybenzatropine, is a tropane (B1204802) derivative that combines the structural features of atropine (B194438) and the antihistamine diphenhydramine.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors, particularly the M1 subtype, which contributes to its effects in mitigating the motor symptoms of parkinsonism.[1] Additionally, ethybenztropine possesses antihistaminic properties, which can lead to sedative side effects.[1] There is also suggestion of weak dopamine (B1211576) reuptake inhibition, though this is not well-established.[1] Understanding the precise receptor binding affinities of ethybenztropine is crucial for elucidating its full pharmacological profile and potential therapeutic applications.
Receptor Binding Profile of this compound
For comparative purposes, studies on the structurally similar compound, benztropine, and its analogs show a range of affinities for the dopamine transporter (DAT) and histamine H1 receptors. For instance, benztropine analogs have been reported to exhibit Kᵢ values for the DAT ranging from 8.5 to 6370 nM and for the histamine H1 receptor from 16 to 37,600 nM. However, it is critical to note that these values are for analogs and not for ethybenztropine itself.
Due to the absence of specific quantitative data for ethybenztropine, the following table remains illustrative of the data that would be presented.
Table 1: Receptor Binding Affinities (Kᵢ/IC₅₀, nM) of this compound
| Receptor Target | Binding Affinity (Kᵢ/IC₅₀, nM) | Reference |
| Muscarinic M1 Receptor | Data Not Available | - |
| Dopamine Transporter (DAT) | Data Not Available | - |
| Histamine H1 Receptor | Data Not Available | - |
Further research, employing the experimental protocols outlined in the subsequent section, is required to populate this table with accurate and reliable binding affinity data for this compound.
Experimental Protocols for Receptor Binding Assays
The following are detailed methodologies for conducting in vitro receptor binding assays to determine the affinity of compounds like this compound for its target receptors.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic acetylcholine receptors (mAChRs).
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine (for M1 selectivity).
-
Membrane Preparation: Homogenates from a tissue source expressing the target muscarinic receptor subtype (e.g., rat cortex for M1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound or control.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Workflow for a competitive radioligand binding assay.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine by the dopamine transporter.
Materials:
-
Cell Line: Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
Radiolabeled Substrate: [³H]-Dopamine.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).
-
Test Compound: this compound at various concentrations.
-
Scintillation Counter and Cocktail.
Procedure:
-
Cell Plating: Plate the DAT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or control.
-
Uptake Initiation: Add [³H]-dopamine to initiate the uptake reaction and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular [³H]-dopamine.
-
Quantification: Transfer the cell lysate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake and use this as a measure of the compound's potency at the DAT.
Workflow of a dopamine transporter uptake inhibition assay.
Signaling Pathways
Muscarinic M1 Receptor Signaling
Muscarinic M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Antagonism of M1 receptors by ethybenztropine would inhibit the following canonical signaling cascade:
-
Receptor Activation (Blocked): Acetylcholine binding to the M1 receptor is blocked by ethybenztropine.
-
G-protein Activation (Inhibited): This prevents the activation of the Gq/11 protein.
-
Phospholipase C (PLC) Activity (Reduced): Consequently, the activation of phospholipase C is inhibited.
-
Second Messenger Production (Decreased): The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) is reduced.
-
Downstream Effects (Attenuated): This leads to a decrease in the release of intracellular calcium (mediated by IP₃) and reduced activation of protein kinase C (PKC) by DAG.
Antagonism of the Muscarinic M1 Receptor Signaling Pathway.
Histamine H1 Receptor Signaling
Similar to the M1 receptor, the histamine H1 receptor is a Gq/11-coupled GPCR. Ethybenztropine's antagonism at this receptor would also inhibit the PLC-IP₃-DAG signaling cascade, thereby blocking the pro-inflammatory effects of histamine.
Conclusion
This compound is a pharmacologically active compound with established antagonist activity at muscarinic acetylcholine and histamine H1 receptors. While its clinical use has been superseded by more effective therapies, a detailed understanding of its receptor binding affinities remains a subject of scientific interest. This technical guide has provided the foundational knowledge of its pharmacological profile and detailed the necessary experimental protocols to quantitatively assess its receptor binding characteristics. The significant gap in publicly available quantitative binding data for ethybenztropine underscores the need for further research to fully characterize this compound. Such data would be invaluable for structure-activity relationship studies and the rational design of novel therapeutics targeting these receptor systems.
References
Ethybenztropine Hydrobromide and the Dopamine Transporter: An In-Depth Technical Guide
Disclaimer: The direct dopamine (B1211576) reuptake inhibitor activity of ethybenztropine (B1671627) (also known as etybenzatropine) is not well-established in scientific literature. Claims regarding this specific mechanism of action are considered speculative and lack robust evidentiary support.[1] Ethybenztropine is primarily characterized as a centrally acting anticholinergic and antihistamine.[1] This guide will, therefore, focus on the well-documented dopamine reuptake inhibitor activity of the broader class of benztropine (B127874) analogs, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Benztropine Analogs as Dopamine Reuptake Inhibitors
Benztropine and its analogs are a class of tropane-based compounds that have garnered significant interest for their potent inhibition of the dopamine transporter (DAT).[2][3] This activity modulates dopaminergic neurotransmission by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration. While the parent compound, benztropine, also exhibits affinity for muscarinic and histaminic receptors, extensive structure-activity relationship (SAR) studies have been conducted to develop analogs with improved selectivity and unique pharmacological profiles.[2] Notably, many of these potent DAT inhibitors do not produce the classic psychostimulant effects associated with other dopamine reuptake inhibitors like cocaine, making them intriguing candidates for therapeutic development.[4][5]
Quantitative Data: Binding Affinities and Uptake Inhibition
The following tables summarize the in vitro binding affinities (Ki) and dopamine uptake inhibition potencies (IC50) of a selection of benztropine analogs at the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.
Table 1: Binding Affinities (Ki, nM) of Benztropine Analogs at Monoamine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| Benztropine (BZT) | 8.5 - 6370 | - | - |
| N-methyl-4',4''-diF-BZT (AHN 1-055) | 11 | 376 | 457 |
| N-allyl-4',4''-diF-BZT | 108 | 3260 | 4810 |
| N-butyl-4',4''-diF-BZT (JHW 007) | - | - | - |
Note: A wide range of Ki values for Benztropine at DAT is reported in the literature, reflecting variations in experimental conditions.[2] Data for N-substituted analogs are from studies on 4',4''-difluorinated benztropine.[5]
Table 2: Dopamine Uptake Inhibition (IC50, nM) of Benztropine Analogs
| Compound | IC50 (nM) |
| Benztropine (BZT) | - |
| AHN 1-055 | - |
| JHW 007 | - |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.
-
Tissue Preparation: Rat striatal membranes or cells stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Test Compound: Ethybenztropine hydrobromide or other benztropine analogs at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the rat striatum following the administration of a dopamine reuptake inhibitor.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Test Compound: this compound or other benztropine analogs.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the drug-induced changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the time course of the drug effect.
Locomotor Activity Test
This protocol is used to assess the behavioral effects of a dopamine reuptake inhibitor on spontaneous motor activity in rodents.
Materials:
-
Animals: Adult male mice or rats.
-
Apparatus: Open-field arena equipped with infrared beams or a video tracking system.
-
Test Compound: this compound or other benztropine analogs.
Procedure:
-
Habituation: Place the animals in the open-field arena for a period of 30-60 minutes on one or more days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, administer the test compound or vehicle to the animals.
-
Testing: Place the animals individually into the open-field arena immediately after drug administration.
-
Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotyped behaviors) for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Ethybenztropine Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethybenztropine, a tropane (B1204802) alkaloid derivative, is a compound of interest in medicinal chemistry due to its anticholinergic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of its hydrobromide salt. Detailed experimental protocols for a plausible synthetic route, including N-ethylation of a nortropine (B26686) precursor followed by an etherification reaction and subsequent hydrobromination, are presented. Furthermore, this document outlines the standard analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. All quantitative data is summarized in structured tables for clarity and comparative analysis. Visual diagrams of the synthetic pathway and characterization workflow are provided to enhance understanding.
Introduction
Ethybenztropine, chemically known as 3-(diphenylmethoxy)-8-ethyl-8-azabicyclo[3.2.1]octane, is a synthetic derivative of the tropane alkaloid scaffold.[1] It is structurally related to benztropine (B127874) and exhibits anticholinergic activity.[1] The hydrobromide salt of Ethybenztropine is often utilized for its improved handling and solubility properties in pharmaceutical preparations. This guide details a feasible synthetic approach and the comprehensive characterization of Ethybenztropine hydrobromide.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a three-stage process:
-
N-ethylation of a suitable nortropine precursor: This step introduces the ethyl group at the nitrogen atom of the tropane ring.
-
Etherification: The hydroxyl group at the C-3 position of the tropane ring is converted to a diphenylmethyl ether.
-
Hydrobromination: The free base of Ethybenztropine is converted to its hydrobromide salt.
A plausible synthetic pathway is outlined below.
Synthetic Pathway
References
Ethybenztropine hydrobromide chemical properties and solubility
An In-Depth Technical Guide to the Chemical Properties and Solubility of Ethybenztropine (B1671627) Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and solubility of ethybenztropine hydrobromide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representation of the compound's property relationships.
Core Chemical Properties
This compound is the hydrobromide salt of ethybenztropine, a synthetic anticholinergic and antihistamine drug. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | (1R,3s,5S)-3-(diphenylmethoxy)-8-ethyl-8-azabicyclo[3.2.1]octane;hydrobromide | [1] |
| CAS Number | 24815-25-6 | [1] |
| Molecular Formula | C₂₂H₂₈BrNO | [1] |
| Molecular Weight | 402.38 g/mol | [1] |
| Melting Point | 226-228 °C | [1] |
| Boiling Point | Not available in literature | |
| pKa | Not available in literature |
Solubility Profile
Estimated Solubility based on Benztropine (B127874) Mesylate:
| Solvent | Solubility (Benztropine Mesylate) | Reference |
| Water (PBS, pH 7.2) | ~10 mg/mL | [2] |
| Water | 81 mg/mL at 25°C | [3] |
| Ethanol | ~30 mg/mL | [2] |
| Ethanol | 81 mg/mL at 25°C | [3] |
| DMSO | ~30 mg/mL | [2] |
| DMSO | 50 mg/mL at 25°C | [3] |
Experimental Protocols
Detailed methodologies for determining the key chemical properties and solubility of active pharmaceutical ingredients (APIs) like this compound are crucial for reproducibility and regulatory purposes.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. The range between these two temperatures is the melting range. For pure compounds, this range is typically narrow (0.5-1.5 °C).
Boiling Point Determination (for the free base)
As a salt, this compound will likely decompose at high temperatures rather than exhibit a distinct boiling point. The boiling point would be determined for the free base, ethybenztropine. A common method for determining the boiling point of a small amount of liquid is the Thiele tube method.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid ethybenztropine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the oil circulates, ensuring uniform temperature distribution.
-
Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a drug at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For a tertiary amine like ethybenztropine, potentiometric titration is a standard method.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Visualized Relationships
The following diagram illustrates the logical flow from the compound's identification to its physicochemical properties and the experimental methods used for their determination.
Caption: Logical flow of this compound's properties and their determination methods.
References
The Historical Development of Ethybenztropine for Parkinsonism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethybenztropine, also known as etybenzatropine, is a synthetic tropane (B1204802) alkaloid developed in the mid-20th century for the symptomatic treatment of Parkinson's disease and drug-induced parkinsonism.[1] Structurally analogous to benztropine (B127874), it was designed to combine anticholinergic and antihistaminic properties to alleviate motor symptoms such as tremor and rigidity.[1] Marketed under trade names including Panolid and Ponalid, its clinical use ultimately declined with the advent of more efficacious therapies like levodopa (B1675098).[1] This technical guide provides a comprehensive overview of the historical development of Ethybenztropine, detailing its pharmacological profile, the experimental understanding of its mechanism of action, and its place in the evolution of antiparkinsonian therapies.
Introduction: The Pre-Levodopa Era of Parkinson's Treatment
The mid-20th century represented a period of empirical discovery in the pharmacological management of Parkinson's disease. Prior to the elucidation of dopamine's role in the pathophysiology of the disease, therapeutic strategies primarily focused on mitigating symptoms through the modulation of other neurotransmitter systems.[2][3] Anticholinergic agents, derived from belladonna alkaloids, were a cornerstone of treatment, aiming to correct the putative cholinergic overactivity in the basal ganglia resulting from dopamine (B1211576) deficiency.[2] It was within this scientific context that Ethybenztropine was developed, representing a rational drug design approach of the time, building upon the established, albeit limited, efficacy of anticholinergic compounds.
Discovery and Development of Ethybenztropine
Developed in the 1950s, Ethybenztropine emerged from research programs focused on synthesizing derivatives of atropine (B194438) and other tropane alkaloids with improved therapeutic indices for parkinsonism. The core structure, a tropane ring system, is a common feature of numerous biologically active compounds. The design of Ethybenztropine incorporated a diphenylmethoxy moiety, a feature known to confer potent anticholinergic activity, and an ethyl group on the tropane nitrogen, distinguishing it from its close analog, benztropine (which has a methyl group). This modification was intended to modulate its pharmacological profile.
Chemical Synthesis
While specific, detailed historical synthesis protocols for Ethybenztropine are not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the general synthesis of benztropine analogs. This would likely involve the etherification of tropine (B42219) with a diphenylmethyl halide derivative.
A generalized, plausible synthetic workflow is presented below:
Pharmacological Profile
Ethybenztropine's therapeutic effects and side-effect profile are a direct consequence of its interaction with multiple neurotransmitter systems.
Mechanism of Action
The primary mechanism of action of Ethybenztropine is the blockade of muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M1 subtype, which is abundant in the basal ganglia.[1] By antagonizing these receptors, Ethybenztropine reduces the excitatory cholinergic tone, thereby helping to restore the relative balance between dopamine and acetylcholine signaling that is disrupted in Parkinson's disease.[1]
Additionally, Ethybenztropine possesses antihistaminic properties, which contribute to its sedative side effects.[1] There have been suggestions of weak dopamine reuptake inhibitory activity, though this is not as well-established as its anticholinergic effects.[1]
The signaling pathway affected by Ethybenztropine's primary mechanism of action is illustrated below:
Pharmacokinetics
Ethybenztropine was administered orally, intramuscularly, or intravenously.[1] Its oral bioavailability is reported to be low due to significant first-pass metabolism in the liver. The metabolites are excreted through both urine and bile.
Preclinical Studies
Detailed preclinical data for Ethybenztropine is scarce in modern literature. However, based on its structural similarity to benztropine and its known pharmacological actions, preclinical evaluation would have involved a battery of in vitro and in vivo assays to characterize its receptor binding profile, functional activity, and effects on animal models of parkinsonism.
Receptor Binding and Functional Assays
The affinity of Ethybenztropine for its primary targets would have been determined using radioligand binding assays. A generalized workflow for such an assay is depicted below.
In Vivo Studies
Animal models of parkinsonism, such as those induced by reserpine (B192253) or neurotoxins, would have been used to assess the in vivo efficacy of Ethybenztropine in reducing motor deficits.
| Preclinical Parameter | Ethybenztropine (Inferred) | Benztropine (for comparison) |
| Primary Target | Muscarinic M1 Receptor | Muscarinic M1 Receptor |
| Secondary Target(s) | Histamine H1 Receptor, Dopamine Transporter (weak) | Histamine H1 Receptor, Dopamine Transporter |
| In Vitro Assay(s) | Receptor Binding Assays, Dopamine Uptake Inhibition Assays | Ki for DAT: ~100-200 nM |
| In Vivo Model(s) | Reserpine-induced akinesia, Tremor models | Reversal of neuroleptic-induced catalepsy |
Clinical Development and Efficacy
Ethybenztropine was used clinically for the management of motor symptoms of Parkinson's disease, particularly tremor and rigidity.[1] It was also employed to treat drug-induced parkinsonism.[1]
Dosage and Administration
The typical oral dosage of Ethybenztropine ranged from 6 to 30 mg per day, with the dose being titrated to achieve a balance between therapeutic benefit and the emergence of side effects.[1]
Clinical Efficacy
While Ethybenztropine was considered effective for tremor and rigidity, it was noted to be less beneficial for bradykinesia.[1] The introduction of levodopa in the late 1960s, which directly addressed the underlying dopamine deficiency, represented a paradigm shift in Parkinson's treatment and quickly superseded anticholinergic monotherapy due to its superior efficacy across a broader range of motor symptoms.
A comparative clinical trial of benztropine (a close analog of Ethybenztropine) and ethopropazine (B1679164) in neuroleptic-induced parkinsonism found them to be equally effective in controlling parkinsonian symptoms.[4] However, benztropine was associated with a significant increase in tardive dyskinesia and more anxiety and depression.[4]
| Clinical Parameter | Ethybenztropine |
| Indication(s) | Parkinson's disease, Drug-induced parkinsonism |
| Therapeutic Effect | Alleviation of tremor and rigidity |
| Dosage Range (Oral) | 6–30 mg/day |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention, sedation |
| Serious Side Effects | Hyperpyrexia, toxic psychosis, coma (rare) |
Discontinuation and Legacy
The use of Ethybenztropine has been discontinued.[1] Its decline can be attributed to several factors:
-
Limited Efficacy: Its therapeutic benefits were modest and primarily restricted to certain motor symptoms.
-
Significant Side Effects: The anticholinergic and antihistaminic properties led to a challenging side-effect profile, particularly in the elderly.[1]
-
Superior Alternatives: The development of levodopa and, subsequently, dopamine agonists and other more targeted therapies, offered significantly better symptom control.
Despite its discontinuation, the development of Ethybenztropine and other early anticholinergics was a crucial step in the history of Parkinson's disease treatment. It represented a rational, albeit ultimately limited, approach based on the neurochemical understanding of the time and provided a foundation for the continued search for more effective therapies. The study of these early drugs also contributed to a better understanding of the complex interplay of neurotransmitter systems in the basal ganglia.
Conclusion
Ethybenztropine represents a significant historical milestone in the pharmacological management of Parkinson's disease. As a centrally acting anticholinergic and antihistamine, it provided symptomatic relief for patients in an era before the advent of dopaminergic therapies. While its clinical utility was ultimately surpassed by more effective and better-tolerated drugs, its development and use underscore the evolution of our understanding of the neurobiology of Parkinson's disease and the principles of rational drug design. The story of Ethybenztropine serves as a valuable case study for researchers and drug development professionals on the iterative nature of therapeutic innovation.
References
- 1. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 2. The History of Parkinson's Disease: Early Clinical Descriptions and Neurological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history of Parkinson's disease: early clinical descriptions and neurological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethopropazine and benztropine in neuroleptic-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Structural and Pharmacological Differences Between Etybenzatropine and Benztropine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural and pharmacological distinctions between etybenzatropine and its close analog, benztropine (B127874). Both compounds are recognized for their anticholinergic and dopamine (B1211576) reuptake inhibitory properties, which underpin their historical and current applications in the management of Parkinson's disease and other motor disorders. This document delves into the nuanced structural variations, comparative receptor binding affinities, and detailed experimental methodologies for their synthesis and characterization. Furthermore, it visualizes the key signaling pathways influenced by these compounds, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
Introduction
Benztropine, a well-established therapeutic agent, has long been utilized for its efficacy in mitigating the symptoms of Parkinsonism by acting as both a muscarinic acetylcholine (B1216132) receptor antagonist and a dopamine reuptake inhibitor.[1][2][3] Etybenzatropine, a structurally related compound, differs primarily by the substitution of an N-ethyl group for the N-methyl group present in benztropine. While less commonly studied, understanding the impact of this seemingly minor structural modification is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents with improved selectivity and pharmacological profiles. This guide aims to provide a detailed comparative analysis of these two compounds to inform future drug development efforts.
Structural Differences
The core structural scaffold of both etybenzatropine and benztropine is the tropane (B1204802) ring, a bicyclic amine. The key distinction lies in the substituent on the nitrogen atom (N8) of this tropane ring.
-
Benztropine: Possesses a methyl group (-CH₃) at the N8 position. Its chemical name is (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane.
-
Etybenzatropine: Features an ethyl group (-CH₂CH₃) at the N8 position. Its chemical name is (3-endo)-3-(diphenylmethoxy)-8-ethyl-8-azabicyclo[3.2.1]octane.
This variation in the N-alkyl substituent, while seemingly subtle, can significantly influence the molecule's interaction with its biological targets due to differences in steric bulk and lipophilicity.
Comparative Pharmacological Data
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Muscarinic M1 Receptor | Histamine (B1213489) H1 Receptor |
| Benztropine | 8.5 - 6370[4][5] | High Affinity[3] | 16 - 37,600[4][5] |
| N-substituted Benztropine Analogs | 11 - 108[6] | 177 - 1030[6] | 11- to 43-fold lower affinity than for DAT[7] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Synthesis
The synthesis of both benztropine and etybenzatropine can be achieved through a convergent synthesis strategy involving the preparation of the respective N-substituted tropine (B42219) precursor followed by etherification.
A common method for the synthesis of N-substituted nortropinones is the Robinson-Schöpf reaction or a modification thereof.[1][4]
-
Reaction: Succinaldehyde, ethylamine (B1201723), and acetonedicarboxylic acid are reacted in a buffered aqueous solution.
-
Procedure:
-
Succinaldehyde is prepared in situ by the hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) in an acidic aqueous solution.
-
Ethylamine hydrochloride and acetonedicarboxylic acid are added to the reaction mixture.
-
The pH is adjusted to be within the physiological range (typically pH 5-7) using a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer).
-
The reaction mixture is stirred at room temperature for a period of 24-48 hours.
-
The resulting N-ethyl-nortropinone is then extracted from the aqueous solution using an organic solvent (e.g., chloroform (B151607) or dichloromethane), dried, and purified by distillation or chromatography.
-
-
Reduction of N-Ethyl-nortropinone: The keto group of N-ethyl-nortropinone is reduced to a hydroxyl group to form N-ethyl-tropan-3-ol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol).
-
Etherification: The resulting N-ethyl-tropan-3-ol is then reacted with diphenylmethyl bromide (benzhydryl bromide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) to yield etybenzatropine. The product is then purified by crystallization or chromatography.
A similar synthetic route is employed for benztropine, substituting methylamine (B109427) for ethylamine in the initial step.
Receptor Binding Assays
To quantitatively determine and compare the binding affinities (Ki) of etybenzatropine and benztropine for their primary targets, competitive radioligand binding assays are employed.
-
Source of Transporter: Rat striatal membranes or cells expressing the human dopamine transporter (hDAT).
-
Protocol:
-
Membrane Preparation: Striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay: In a 96-well plate, a constant concentration of [³H]WIN 35,428 (e.g., 0.5 nM) is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (etybenzatropine or benztropine).
-
Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Source of Receptor: Rat cortical membranes or cells expressing the human muscarinic M1 receptor (hM1).
-
Protocol: The protocol is similar to the DAT binding assay, with the following modifications:
-
The incubation is typically performed at room temperature for 1-2 hours.
-
The assay buffer may contain different ionic compositions to optimize binding.
-
-
Radioligand: [³H]Pyrilamine (also known as mepyramine)[10][11]
-
Source of Receptor: Guinea pig cerebellar membranes or cells expressing the human histamine H1 receptor (hH1).
-
Protocol: The protocol is analogous to the assays described above, with appropriate adjustments to the incubation time, temperature, and buffer composition as determined by optimization experiments.
Signaling Pathways
Dopamine Transporter (DAT) Inhibition
Benztropine and its analogs act as dopamine reuptake inhibitors by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This action blocks the reabsorption of dopamine from the synaptic cleft, thereby increasing the concentration and duration of action of dopamine in the synapse.
Muscarinic M1 Receptor Antagonism
Benztropine and etybenzatropine are antagonists at the muscarinic M1 acetylcholine receptor, a Gq-coupled receptor. By blocking the binding of acetylcholine, they inhibit the downstream signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.
Conclusion
The structural difference between etybenzatropine and benztropine, specifically the substitution of an N-ethyl for an N-methyl group, is predicted to have a discernible impact on their pharmacological profiles. Based on SAR studies of related analogs, etybenzatropine is expected to exhibit reduced affinity for the muscarinic M1 receptor, which may translate to a more favorable side-effect profile. However, a definitive comparison of their potencies at the dopamine transporter and histamine H1 receptor requires direct experimental evaluation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for conducting such comparative studies and for furthering our understanding of the structure-activity relationships within this important class of compounds. This knowledge is essential for the future development of more selective and effective treatments for Parkinson's disease and other related neurological disorders.
References
- 1. N-8-Substituted benztropinamine analogs as selective dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive interaction of pirenzepine with rat brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethybenztropine Hydrobromide In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental evaluation of ethybenztropine (B1671627) hydrobromide, a compound recognized for its dual activity as a dopamine (B1211576) reuptake inhibitor and a muscarinic receptor antagonist. Due to a lack of specific published Ki or IC50 values for ethybenztropine hydrobromide, the quantitative data presented in the following tables are for its well-characterized parent compound, benztropine (B127874), and serve as a representative example of the expected pharmacological profile. The detailed protocols provided are designed to be readily adaptable for the study of this compound and other benztropine analogs.
Overview of Pharmacological Actions
Ethybenztropine, also known as etybenzatropine, is a synthetic derivative of benztropine.[1] It is structurally characterized by a tropane (B1204802) backbone combined with a diphenylmethoxy group, a feature that imparts both anticholinergic and antihistaminic properties.[1] Its primary mechanisms of action relevant for in vitro investigation are:
-
Dopamine Transporter (DAT) Inhibition: Ethybenztropine is presumed to bind to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and thereby increasing extracellular dopamine levels. While this activity is suggested for ethybenztropine, it is a well-established characteristic of its parent compound, benztropine.[2]
-
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism: As an anticholinergic agent, ethybenztropine competitively blocks muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[1][3] This action is responsible for its use in treating the symptoms of Parkinson's disease by correcting the cholinergic-dopaminergic imbalance in the basal ganglia.[1]
Quantitative Data Summary (Representative)
The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) for the parent compound, benztropine, at the human dopamine transporter and various muscarinic receptor subtypes. This data provides a benchmark for the expected potency of this compound.
Table 1: Dopamine Transporter Binding Affinity and Dopamine Uptake Inhibition of Benztropine Analogs
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Reference |
| Benztropine Analog (GA 2-99) | 5.59 | Not Reported | [4] |
| Benztropine Analog (GA 1-69) | 29.2 | Not Reported | [4] |
| Benztropine | 8.5 - 6370 (range for analogs) | Not Reported | [5][6] |
Table 2: Muscarinic Receptor Binding Affinities of Benztropine and Related Compounds
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) | Reference |
| Benztropine | High Affinity | Lower Affinity | Lower Affinity | Lower Affinity | Lower Affinity | [2][3] |
| Atropine | ~1-2 | ~10-20 | ~1-2 | ~1-2 | ~1-2 | [7] |
| Pirenzepine | ~15-25 | ~600-800 | ~150-250 | ~80-100 | ~100-200 | N/A |
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)
-
Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture hDAT-expressing HEK293 cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Thaw the membrane preparation on ice. Dilute to the desired protein concentration (e.g., 10-20 µg protein per well) in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle (for total binding) or non-specific control (for non-specific binding).
-
Radioligand (e.g., [³H]WIN 35,428 at a final concentration close to its Kd).
-
Diluted membrane preparation.
-
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of ethybenztropine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor Antagonism Assay (Calcium Mobilization)
This protocol outlines a functional assay to measure the antagonistic effect of this compound on muscarinic M1 receptor-mediated calcium mobilization.
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced calcium influx via the M1 muscarinic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor (hM1)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Muscarinic receptor agonist: Carbachol (B1668302) or Acetylcholine
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the hM1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid in HBSS.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Aspirate the dye loading solution and wash the cells once with HBSS.
-
Add the different concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Mobilization Measurement:
-
Prepare the agonist (carbachol) solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add the carbachol solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of ethybenztropine as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Diagram
The primary signaling pathway affected by this compound's muscarinic antagonist activity at the M1 receptor involves the inhibition of Gq/11 protein-coupled signaling.
Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment. The quantitative data for benztropine should be used for comparative purposes only, and the actual values for this compound should be determined experimentally.
References
- 1. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 2. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Ethybenztropine Hydrobromide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethybenztropine (B1671627) hydrobromide is a tropane (B1204802) derivative with anticholinergic and dopamine (B1211576) reuptake inhibiting properties. Its structural similarity to benztropine (B127874) suggests potential therapeutic applications in neurological and psychiatric disorders where cholinergic and dopaminergic systems are implicated, such as Parkinson's disease and dystonia. These application notes provide a framework for conducting in vivo studies in rodent models to characterize the pharmacological effects of ethybenztropine hydrobromide. The following protocols are based on established methodologies for evaluating anticholinergic compounds and their analogs in preclinical research. While specific in vivo data for this compound is limited in publicly available literature, the provided experimental designs offer a robust starting point for investigation.
Data Presentation
Due to the scarcity of published quantitative data for this compound in vivo, the following tables are presented as templates for data collection and organization. Researchers can utilize these structures to systematically record and compare their experimental findings.
Table 1: Dose-Response Effects of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (counts) (Mean ± SEM) | Stereotypy Counts (Mean ± SEM) |
| Vehicle Control | - | ||||
| Ethybenztropine | 0.1 | ||||
| Ethybenztropine | 0.3 | ||||
| Ethybenztropine | 1.0 | ||||
| Ethybenztropine | 3.0 | ||||
| Positive Control (e.g., Cocaine) |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) |
| Cmax (ng/mL) | IV | ||
| PO | |||
| Tmax (h) | IV | ||
| PO | |||
| AUC(0-t) (ng·h/mL) | IV | ||
| PO | |||
| t1/2 (h) | IV | ||
| PO | |||
| Bioavailability (%) | PO |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
This protocol is designed to evaluate the stimulant or depressant effects of this compound on spontaneous locomotor activity in rats or mice. This is a common method for assessing the central nervous system effects of novel compounds.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Positive control (e.g., cocaine for stimulant effects, haloperidol (B65202) for cataleptic effects)
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. The open field chambers should be cleaned with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
Habituation: Place each animal individually into the center of the open field arena and allow for a 30-minute habituation period.
-
Drug Administration: Following habituation, administer this compound, vehicle, or a positive control compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Data Collection: Immediately after administration, return the animal to the open field chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, rearing frequency, and stereotyped behaviors.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control and positive control groups.
Protocol 2: Evaluation of Anticholinergic Effects using a Rodent Model of Dystonia
This protocol utilizes a common model of drug-induced dystonia to assess the potential therapeutic effects of this compound.
Materials:
-
This compound
-
Haloperidol (or another dopamine D2 receptor antagonist)
-
Vehicle
-
Male Wistar rats (200-250 g)
-
Observation chambers
-
Scoring system for dystonic movements
Procedure:
-
Acclimation: Acclimate the rats to the testing environment.
-
Induction of Dystonia: Administer a dystonia-inducing agent such as haloperidol (e.g., 1-2 mg/kg, i.p.).
-
Treatment Administration: At a specified time before or after the administration of the dystonia-inducing agent, administer this compound or vehicle.
-
Behavioral Observation: Observe the animals for a set period (e.g., 90 minutes) and score the severity of dystonic postures and movements (e.g., torticollis, limb extension) using a validated rating scale.
-
Data Analysis: Compare the dystonia scores between the ethybenztropine-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Application Notes and Protocols for Determining Ethybenztropine Hydrobromide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of Ethybenztropine hydrobromide. The primary mechanisms of action for Ethybenztropine, an anticholinergic and antihistamine agent, are antagonism of muscarinic acetylcholine (B1216132) receptors and potential inhibition of the dopamine (B1211576) transporter.[1] The following protocols describe robust methods to quantify these activities in a cell-based format.
I. Muscarinic Receptor Antagonist Activity
Application Note:
This compound is structurally related to benztropine (B127874) and acts as a muscarinic acetylcholine receptor antagonist.[1][2][3][4] This activity can be quantified by measuring the inhibition of agonist-induced downstream signaling, such as intracellular calcium mobilization, in cells expressing a specific muscarinic receptor subtype (e.g., M1 or M3). The M1 and M3 receptors couple to Gq proteins, which upon activation, lead to an increase in intracellular calcium.[5] A calcium flux assay provides a high-throughput and functional readout of receptor antagonism.
Quantitative Data Summary:
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, Benztropine, can be used as a reference.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Benztropine | Dopamine Transporter (DAT) | [3H]WIN Binding Inhibition | HEK-293 | 118 | [1] |
| Atropine (Control) | Muscarinic M1 Receptor | Radioligand Binding | Not Specified | 2.22 ± 0.60 | [5] |
| Atropine (Control) | Muscarinic M3 Receptor | Radioligand Binding | Not Specified | 4.16 ± 1.04 | [5] |
Signaling Pathway Diagram:
Experimental Protocol: Calcium Mobilization Assay
This protocol details the measurement of this compound's antagonist activity at the M1 or M3 muscarinic receptor using a no-wash calcium mobilization assay.
1. Materials:
- Cell Line: HEK293 or CHO cells stably expressing the human M1 or M3 muscarinic receptor.
- Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Plates: 384-well, black-walled, clear-bottom microplates.
- Reagents:
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
- Probenecid (anion-exchange transport inhibitor).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Carbachol or Acetylcholine.
- Test Compound: this compound.
- Positive Control: Atropine.
- Vehicle Control: DMSO.
- Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
2. Experimental Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Dopamine Neurotransmitter Ligand, labeled with Dansyl suitable for fluorescence, ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of Ethybenztropine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Ethybenztropine hydrobromide. The methodologies described are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and quality control. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar compounds and provide a strong foundation for method development and validation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is adapted from validated methods for other hydrobromide salts and tropane-based molecules.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to a pH of 3.0 with phosphoric acid. The ratio should be optimized, starting with a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting wavelength of 210 nm or 220 nm is recommended.
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation (for pharmaceutical formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in a suitable volume of mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Method Validation Parameters (Representative Data):
The following table summarizes typical validation parameters for an HPLC method based on similar compounds. These values should be established specifically for this compound during method validation.
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity. It is particularly useful for the analysis of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of Ethybenztropine, which may require derivatization for improved volatility and chromatographic performance.
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
2. Chromatographic and MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Sample Preparation:
-
Extraction from Biological Matrices (e.g., plasma, urine):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interferences.
-
For LLE, alkalinize the sample and extract with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Evaporate the organic layer to dryness and reconstitute in a suitable solvent for injection.
-
-
Derivatization (if necessary): Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can improve the volatility and thermal stability of the analyte.
4. Quantitative Data (Representative):
The following table presents typical performance characteristics for a validated GC-MS method.
| Parameter | Typical Value/Range |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.
Experimental Protocol: UV-Vis Spectrophotometric Assay
This protocol is based on methods developed for other hydrobromide-containing pharmaceutical compounds.[1]
1. Instrumentation:
-
Double beam UV-Visible spectrophotometer
2. Method Parameters:
-
Solvent: A suitable solvent in which this compound is stable and soluble, such as 0.1 M hydrochloric acid or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound over a range of 200-400 nm.
-
Blank: The solvent used for sample preparation.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover a linear absorbance range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation: Prepare a solution of the pharmaceutical formulation in the same solvent at a concentration that falls within the linear range of the calibration curve.
4. Quantitative Data (Representative):
| Parameter | Typical Value/Range |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | Dependent on the compound and solvent |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/mL |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for Ethybenztropine quantification.
References
Application Notes and Protocols for Studying Muscarinic Receptor Function with Ethybenztropine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ethybenztropine (B1671627) hydrobromide in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs). Ethybenztropine, a tropane (B1204802) derivative and analog of benztropine (B127874), acts as a muscarinic receptor antagonist.[1] Historically used as an antiparkinsonian agent, its properties make it a valuable tool for investigating the physiological and pathological roles of muscarinic receptor signaling.[1]
Chemical and Physical Properties
Ethybenztropine hydrobromide is the hydrobromide salt of etybenzatropine.
| Property | Value |
| IUPAC Name | (1R,5S)-3-(benzhydryloxy)-8-ethyl-8-azabicyclo[3.2.1]octane;hydrobromide |
| Synonyms | Etybenzatropine HBr, Ethybenztropine HBr |
| Molecular Formula | C22H28BrNO |
| Molecular Weight | 402.38 g/mol |
| CAS Number | 24815-25-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and ethanol |
Mechanism of Action
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes are coupled to different intracellular signaling pathways:
-
M1, M3, and M5 receptors primarily couple through Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The antagonistic action of ethybenztropine at these receptors can be quantified through various in vitro and in vivo experimental models.
Quantitative Data for Benztropine (as a proxy for Ethybenztropine)
Due to the limited availability of specific binding and functional data for ethybenztropine, the following table summarizes data for its parent compound, benztropine. It is important to note that the ethyl substitution in ethybenztropine may alter its affinity and selectivity profile.
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |
| M1 | Benztropine | Radioligand Binding | 1.0 - 10 | [3] |
| M2 | Benztropine | Radioligand Binding | 10 - 50 | [3] |
| M3 | Benztropine | Radioligand Binding | 5 - 25 | [2] |
| M4 | Benztropine | Radioligand Binding | 15 - 75 | |
| M5 | Benztropine | Radioligand Binding | 20 - 100 |
Note: The Ki values for M4 and M5 for benztropine are less consistently reported and the ranges are estimated based on its general profile as a non-selective antagonist.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with muscarinic receptors are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of ethybenztropine for each muscarinic receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of ethybenztropine for M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the serially diluted this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of atropine.
-
Initiate the binding reaction by adding a fixed concentration of [3H]-NMS (typically at its Kd concentration).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of ethybenztropine by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
This protocol measures the ability of ethybenztropine to block agonist-induced increases in intracellular calcium.
Objective: To determine the functional potency (pA2 or IC50) of ethybenztropine in blocking M1, M3, or M5 receptor-mediated calcium mobilization.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the ethybenztropine dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) into the wells.
-
Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.
-
Determine the inhibitory effect of ethybenztropine at each concentration.
-
Calculate the IC50 value from the concentration-response curve. For competitive antagonism, a Schild analysis can be performed by obtaining agonist dose-response curves in the presence of multiple fixed concentrations of ethybenztropine to determine the pA2 value.
This protocol measures the ability of ethybenztropine to reverse agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (pA2 or IC50) of ethybenztropine in blocking M2 or M4 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M2 or M4).
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Cell lysis buffer.
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the cells, ethybenztropine dilutions, a fixed concentration of forskolin, and a fixed concentration of the muscarinic agonist (typically the EC80 concentration).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Perform the cAMP detection assay following the kit's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
The amount of cAMP produced will be inversely proportional to the activity of the M2/M4 receptor. Ethybenztropine will reverse the agonist-induced decrease in cAMP.
-
Calculate the IC50 value from the concentration-response curve. A Schild analysis can also be performed to determine the pA2 value.
In Vivo Animal Model of Parkinson's Disease
This protocol provides a general framework for evaluating the efficacy of ethybenztropine in a rodent model of Parkinson's disease.
Objective: To assess the ability of ethybenztropine to alleviate motor deficits in a neurotoxin-induced model of Parkinson's disease.
Animal Model:
-
6-hydroxydopamine (6-OHDA)-lesioned rats: Unilateral injection of 6-OHDA into the medial forebrain bundle or substantia nigra creates a model with severe dopamine (B1211576) depletion on one side of the brain, leading to rotational behavior in response to dopaminergic drugs.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated mice: Systemic administration of MPTP causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking some of the pathology of Parkinson's disease.
Procedure (using the 6-OHDA model as an example):
-
Induce the lesion by stereotaxic injection of 6-OHDA into the desired brain region of anesthetized rats.
-
Allow the animals to recover for at least two weeks.
-
Assess the lesion efficacy by measuring apomorphine- or amphetamine-induced rotations. A stable and significant rotational behavior indicates a successful lesion.
-
Divide the lesioned animals into treatment groups (vehicle control and different doses of this compound).
-
Administer this compound (e.g., via intraperitoneal injection) at the chosen doses.
-
At a specified time after drug administration, place the animals in a circular arena and record their rotational behavior (full 360° turns in both directions) for a set period (e.g., 90 minutes).
-
Analyze the data to determine if ethybenztropine significantly reduces the net rotational asymmetry compared to the vehicle control.
-
Other behavioral tests such as the cylinder test (for forelimb use asymmetry) or the staircase test (for skilled paw reaching) can also be employed to assess motor function.
Conclusion
This compound is a valuable pharmacological tool for probing the function of muscarinic receptors. While specific quantitative data for its interaction with all muscarinic receptor subtypes is limited, its structural relationship to benztropine provides a strong basis for its use as a muscarinic antagonist. The detailed protocols provided here offer a framework for researchers to characterize its binding affinity, functional potency, and in vivo efficacy, thereby contributing to a deeper understanding of muscarinic receptor pharmacology and its therapeutic potential.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ethybenztropine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Ethybenztropine in bulk drug substances and pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
Ethybenztropine is a synthetic anticholinergic and antihistamine drug.[1] It is structurally related to benztropine (B127874) and acts as a muscarinic acetylcholine (B1216132) receptor antagonist.[1] Accurate and precise analytical methods are crucial for the quality control of Ethybenztropine, ensuring its identity, purity, and potency in pharmaceutical products. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of Ethybenztropine, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
The method is designed to be stability-indicating, as per the International Council for Harmonisation (ICH) guidelines, by subjecting an Ethybenztropine solution to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][3]
Physicochemical Properties of Ethybenztropine
A summary of the key physicochemical properties of Ethybenztropine is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (1R,5S)-3-(benzhydryloxy)-8-ethyl-8-azabicyclo[3.2.1]octane | [1] |
| Molecular Formula | C22H27NO | [4] |
| Molar Mass | 321.46 g/mol | [4] |
| Appearance | White or almost white crystalline powder | N/A |
| Solubility | Soluble in methanol (B129727) and acetonitrile | N/A |
Experimental Protocols
Equipment and Reagents
-
HPLC System: A gradient HPLC system with a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Reagents:
-
Ethybenztropine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of Ethybenztropine.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
Rationale for Wavelength Selection: Based on the UV absorption characteristics of the structurally related compound Benztropine and other tropane (B1204802) alkaloids, a detection wavelength of 220 nm is selected to ensure adequate sensitivity.[5][6][7]
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Ethybenztropine reference standard in 100 mL of methanol.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard solution. For formulations, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of Ethybenztropine into a 100 mL volumetric flask, add 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[8][9] The following conditions are applied to a 1 mg/mL solution of Ethybenztropine in methanol.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1 mL of 1 M HCl to 1 mL of stock solution. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH. |
| Base Hydrolysis | Add 1 mL of 1 M NaOH to 1 mL of stock solution. Heat at 80°C for 2 hours. Neutralize with 1 M HCl. |
| Oxidative Degradation | Add 1 mL of 30% H2O2 to 1 mL of stock solution. Keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid drug substance at 105°C for 24 hours. Prepare a solution of the heated solid. |
| Photolytic Degradation | Expose the solution to UV light (254 nm) and visible light for 24 hours. |
Data Presentation
The following tables summarize the expected quantitative data from the method validation and forced degradation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Expected Results |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Purity Angle | Purity Threshold |
| Acid Hydrolysis | To be determined | < Purity Threshold | To be determined |
| Base Hydrolysis | To be determined | < Purity Threshold | To be determined |
| Oxidative Degradation | To be determined | < Purity Threshold | To be determined |
| Thermal Degradation | To be determined | < Purity Threshold | To be determined |
| Photolytic Degradation | To be determined | < Purity Threshold | To be determined |
Visualizations
Experimental Workflow
Logical Relationship of a Stability-Indicating Method
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Benztropine mesylate on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. sgs.com [sgs.com]
Application Notes and Protocols for Ethybenztropine Hydrobromide Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of ethybenztropine (B1671627) hydrobromide dosages for various animal studies. This document outlines key toxicological and efficacious dose ranges, detailed protocols for drug preparation and administration, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Ethybenztropine, also known as benztropine (B127874), is a centrally acting anticholinergic agent and a dopamine (B1211576) reuptake inhibitor. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, and inhibition of the dopamine transporter (DAT). This dual action makes it a valuable tool in preclinical research for modeling cognitive deficits, studying Parkinson's disease, and investigating neuroprotective strategies. Accurate dosage calculation is critical for obtaining reliable and reproducible experimental outcomes while ensuring animal welfare.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for ethybenztropine (benztropine) to facilitate dose selection and experimental design.
Table 1: Acute Toxicity Data (LD50)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 940 | [1] |
| Rat | Subcutaneous | 353 | [1] |
| Mouse | Intraperitoneal | 65 | [1] |
Table 2: Reported Effective Dose Ranges in Animal Models
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Experimental Endpoint | Reference(s) |
| Cognitive Impairment | Rat | Intraperitoneal (i.p.) | 1 - 3 | Impaired learning and memory | |
| Cognitive Impairment | Mouse | Oral Gavage | 0.5 - 1 (daily) | Sustained cholinergic blockade | |
| Parkinson's Disease Model | Rat | Intraperitoneal (i.p.) | 10 | Amelioration of motor deficits | |
| Neuroprotection (Hypoxia-Ischemia) | Rat | Intraperitoneal (i.p.) | 10 (daily for 6 days) | Reduction in white matter loss | |
| Locomotor Activity | Mouse | Not Specified | >3 | Stimulation of locomotor activity |
Experimental Protocols
Drug Preparation
Benztropine mesylate, a common salt form of ethybenztropine, is a white crystalline powder that is highly soluble in water.[2]
Materials:
-
Benztropine mesylate powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol for Injectable Solution (Intraperitoneal):
-
Under aseptic conditions, weigh the required amount of benztropine mesylate powder.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., 1 mg/mL). Benztropine mesylate is soluble in water at up to 20 mg/mL.[3]
-
Vortex the solution until the powder is completely dissolved.
-
For sterile administration, filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the solution at 2-8°C. It is recommended to use freshly prepared solutions.
Protocol for Oral Gavage Solution:
-
Follow the same procedure as for the injectable solution, using sterile water or saline as the vehicle.
-
Ensure the final concentration is appropriate for the required dosing volume for oral gavage (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
Animal Dosing Procedures
Protocol 1: Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared sterile benztropine hydrobromide solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol (B145695) or other appropriate disinfectant
Procedure:
-
Restrain the rat securely. One common method is to hold the rat along the forearm with the head and shoulders gently restrained by the hand.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure no blood or abdominal contents are drawn into the syringe.
-
Inject the calculated volume of the benztropine solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
Protocol 2: Oral Gavage in Mice
Materials:
-
Prepared benztropine hydrobromide solution
-
Sterile syringes (1 mL)
-
Flexible or rigid gavage needle with a ball-tip (20-22 gauge for adult mice)
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle.
-
Restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Mandatory Visualizations
Signaling Pathways
References
Investigating the Neuroprotective Potential of Ethybenztropine Hydrobromide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethybenztropine (B1671627) hydrobromide, a synthetic derivative of atropine, is pharmacologically characterized as a centrally acting muscarinic acetylcholine (B1216132) receptor antagonist and a potential dopamine (B1211576) reuptake inhibitor. Its structural and functional similarity to benztropine (B127874), a compound that has demonstrated neuroprotective properties in various preclinical models, suggests that ethybenztropine may also offer therapeutic benefits in the context of neurodegenerative diseases such as Parkinson's disease.
Neurodegeneration in Parkinson's disease is primarily marked by the progressive loss of dopaminergic neurons in the substantia nigra. Key pathological mechanisms contributing to this neuronal death include oxidative stress, mitochondrial dysfunction, and apoptosis. This document outlines the rationale for investigating the neuroprotective effects of Ethybenztropine hydrobromide and provides detailed protocols for assessing its efficacy in an in vitro model of Parkinson's disease. The methodologies described focus on quantifying changes in cell viability, reactive oxygen species (ROS) production, and the expression of key apoptotic proteins.
Hypothesized Mechanisms of Neuroprotection
The potential neuroprotective effects of this compound are predicated on its dual pharmacological action:
-
Muscarinic Acetylcholine Receptor (M1) Antagonism: Blockade of M1 receptors has been linked to neuroprotection through the activation of AMP-activated protein kinase (AMPK), which enhances mitochondrial function.[1] Additionally, antagonism of muscarinic receptors can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation, a key contributor to neurodegeneration.[2]
-
Dopamine Transporter (DAT) Inhibition: By blocking the reuptake of dopamine, Ethybenztropine could increase synaptic dopamine levels, potentially compensating for the loss of dopaminergic neurons and alleviating symptoms. This mechanism is a cornerstone of current Parkinson's disease therapies.
These mechanisms may act synergistically to protect neurons from toxins and cellular stress, as illustrated in the signaling pathway diagram below.
Data Presentation
While direct quantitative data for the neuroprotective effects of this compound are not yet available, the following tables present illustrative data based on studies of its close analog, benztropine, and typical results from the described experimental protocols. These tables provide a framework for presenting experimental findings.
Table 1: Effect of this compound on MPP+-induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| MPP+ | 500 µM | 48 ± 3.9 |
| Ethybenztropine + MPP+ | 1 µM + 500 µM | 65 ± 4.5 |
| Ethybenztropine + MPP+ | 5 µM + 500 µM | 82 ± 5.1 |
| Ethybenztropine + MPP+ | 10 µM + 500 µM | 91 ± 4.8 |
| Ethybenztropine alone | 10 µM | 98 ± 5.5 |
Data are presented as mean ± standard deviation and are illustrative.
Table 2: Effect of this compound on Intracellular ROS Production and Caspase-3 Activity
| Treatment Group | Concentration | Relative ROS Levels (%) | Relative Caspase-3 Activity (%) |
| Control (Vehicle) | - | 100 ± 8.1 | 100 ± 9.5 |
| MPP+ | 500 µM | 250 ± 15.6 | 320 ± 21.3 |
| Ethybenztropine + MPP+ | 10 µM + 500 µM | 130 ± 11.2 | 145 ± 12.8 |
Data are presented as mean ± standard deviation and are illustrative.
Experimental Protocols
The following protocols describe methods to assess the neuroprotective effects of this compound in a well-established in vitro model of Parkinson's disease using the human neuroblastoma SH-SY5Y cell line and the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons by inhibiting mitochondrial complex I.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Preventive action of benztropine on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPP+ induced apoptotic cell death in SH-SY5Y neuroblastoma cells: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
Ethybenztropine Hydrobromide: A Versatile Tool for Probing Dopaminergic and Cholinergic Systems in Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethybenztropine (B1671627) hydrobromide, a derivative of benztropine (B127874), serves as a valuable pharmacological tool in neuroscience research. Its dual action as a potent dopamine (B1211576) transporter (DAT) inhibitor and a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist allows for the intricate dissection of dopaminergic and cholinergic signaling pathways. Structurally similar to both cocaine and atropine, ethybenztropine and its analogs have been instrumental in studies investigating the mechanisms of dopamine reuptake, the structure-activity relationships of DAT ligands, and the behavioral effects of modulating both dopamine and acetylcholine systems.[1][2][3] Unlike typical psychostimulants, benztropine analogs often exhibit an "atypical" DAT inhibitor profile, characterized by a lack of cocaine-like behavioral effects, which makes them particularly interesting for the development of potential therapeutics for substance use disorders.[4][5]
This document provides detailed application notes on the use of ethybenztropine hydrobromide as a tool compound, including its mechanism of action, a summary of its binding profile, and comprehensive protocols for key in vitro and in vivo experimental paradigms.
Mechanism of Action
Ethybenztropine exerts its effects primarily through two distinct mechanisms:
-
Dopamine Transporter (DAT) Inhibition: Ethybenztropine binds to the dopamine transporter on the presynaptic membrane of dopaminergic neurons.[1] This binding action blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration and prolonged signaling of dopamine. The binding site for benztropine analogs on the DAT is thought to overlap with that of dopamine and cocaine.[6]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As an analog of atropine, ethybenztropine also possesses a strong affinity for muscarinic acetylcholine receptors, particularly the M1 subtype, where it acts as an antagonist.[1] This anticholinergic activity can modulate a variety of downstream signaling cascades and is a critical consideration in the interpretation of experimental results.
The interplay between these two mechanisms makes ethybenztropine a complex but powerful tool for studying the integration of dopaminergic and cholinergic neurotransmission in various brain circuits.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Benztropine and Related Compounds
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Muscarinic M1 Receptor |
| Benztropine | 10 - 30 | 1500 - 7000 | 500 - 4500 | ~1000 - 3000 |
| JHW 007 (N-butyl analog) | 7.4 | >10,000 | >10,000 | Not Reported |
| AHN 1-055 (N-methyl analog) | ~20 | Not Reported | Not Reported | Not Reported |
Data is compiled from multiple sources and represents a range of reported values for benztropine and its analogs.[4][5][7] This data should be used as a reference, and the specific affinity of ethybenztropine should be determined experimentally.
Experimental Protocols
In Vitro: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol details a method to determine the potency of this compound in inhibiting the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT-HEK)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for cell culture)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[³H]-Dopamine (specific activity ~20-60 Ci/mmol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nonspecific uptake control: Benztropine or GBR12909 (10 µM final concentration)
-
96-well cell culture plates and filter plates (e.g., UniFilter-96 GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Cell harvester
Procedure:
-
Cell Preparation: Culture hDAT-HEK cells to ~80-90% confluency. On the day of the assay, gently detach the cells and resuspend them in KRH buffer to a concentration of approximately 1-2 x 10^6 cells/mL.
-
Assay Setup: To a 96-well plate, add 50 µL of KRH buffer to the "total uptake" wells and 50 µL of the nonspecific uptake control solution to the "nonspecific uptake" wells. Add 50 µL of serially diluted this compound solutions to the experimental wells.
-
Cell Addition: Add 100 µL of the cell suspension to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-20 minutes.
-
Initiate Uptake: Add 50 µL of [³H]-Dopamine (final concentration ~10-20 nM) to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate at room temperature for 10 minutes. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Termination and Harvesting: Terminate the uptake by adding 150 µL of ice-cold KRH buffer to each well, followed by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold KRH buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add 50 µL of scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the nonspecific uptake from the total uptake. Plot the percent inhibition of specific [³H]-Dopamine uptake as a function of the log concentration of this compound. Calculate the IC50 value using a nonlinear regression analysis (sigmoidal dose-response curve).
In Vivo: Spontaneous Locomotor Activity
This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in rodents, a common behavioral measure of psychostimulant effects.
References
- 1. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel benztropine [3a-(diphenylmethoxy)tropane] analogs as probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethybenztropine hydrobromide solubility issues in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: What is ethybenztropine (B1671627) hydrobromide and what are its basic chemical properties?
Ethybenztropine hydrobromide is the hydrobromide salt of ethybenztropine, an anticholinergic agent.[1] As the salt of a tertiary amine, its solubility in aqueous solutions is expected to be significantly influenced by pH.
Key Chemical Properties:
-
Molecular Formula: C₂₂H₂₈BrNO[1]
-
Molecular Weight: 402.38 g/mol [1]
-
Structure: Contains a tertiary amine group, making it a weak base that forms a salt with hydrobromic acid.[2][3]
Q2: What are the primary factors that influence the aqueous solubility of this compound?
The solubility of this compound, like many amine salts, is primarily affected by:
-
pH: The pH of the aqueous solution is a critical factor. The ethybenztropine molecule contains a tertiary amine that can be protonated. The solubility of amine salts can be significantly dependent on the pH of the solution.[4]
-
Temperature: For many substances, solubility increases with temperature as the dissolution process is endothermic.[5]
-
Co-solvents: The addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility of the system.[6][7]
-
Ionic Strength: The presence of other ions in the solution can impact solubility through the common ion effect or by altering the activity of the solute.
Q3: How can I perform a preliminary test to determine the approximate solubility of this compound?
A simple approach is a variation of the shake-flask method.[8] Add a small, known amount of this compound to a known volume of your aqueous solution (e.g., purified water, buffer) in a sealed vial. Agitate the vial at a constant temperature until the solution appears saturated (i.e., undissolved solid remains). Then, analyze the concentration of the dissolved compound in a filtered aliquot of the supernatant.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What steps can I take?
If you are encountering poor solubility, follow this systematic approach. Start with the simplest techniques and proceed to more complex methods if necessary.
Detailed Steps:
-
Increase Physical Agitation: Ensure the solution is being adequately stirred or vortexed to maximize the interaction between the solute and the solvent.
-
Apply Sonication: Using an ultrasonic bath can help break down particle agglomerates and increase the rate of dissolution.
-
Gently Warm the Solution: Increasing the temperature can enhance the solubility of many compounds.[5] Be cautious, as excessive heat could degrade the compound. Monitor the stability of the compound at elevated temperatures.
-
Adjust pH: Since ethybenztropine is a weak base, its solubility is pH-dependent.[4][9] The hydrobromide salt is formed with a strong acid. Altering the pH may be necessary to achieve optimal solubility. Experiment with buffers at different pH values.
-
Use a Co-solvent: For compounds with low aqueous solubility, adding a small percentage of a water-miscible organic solvent like DMSO, ethanol, or propylene (B89431) glycol can significantly improve solubility.[6][7][10]
Q2: The compound dissolves but then crashes out of solution over time. Why is this happening?
This phenomenon is likely due to the formation of a supersaturated solution. This can occur when a substance is dissolved under conditions (e.g., heating, initial use of a co-solvent) that allow for a higher concentration than its thermodynamic equilibrium solubility. Over time, the solution returns to equilibrium, and the excess solute precipitates. To avoid this, it is crucial to determine the thermodynamic solubility under your final experimental conditions.
Q3: I am getting inconsistent solubility results between experiments. What could be the cause?
Inconsistent results often stem from a lack of control over key experimental variables:
-
Equilibration Time: Ensure that the solution has reached equilibrium. For thermodynamic solubility, this can take 24 hours or longer.[8]
-
Temperature Control: Perform all experiments at a consistent and controlled temperature.
-
pH Stability: Verify the pH of your solution before and after the experiment, as it can change, especially if the compound itself is acidic or basic.
-
Purity of Compound: Impurities can affect solubility. Ensure you are using a high-purity batch of this compound.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[8]
Methodology:
-
Preparation: To a series of glass vials, add a precise volume of the desired aqueous solvent (e.g., purified water, phosphate-buffered saline at a specific pH).
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that a visible amount of undissolved solid should remain after equilibration.
-
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a low-binding filter (e.g., 0.22 µm PVDF).
-
Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Enhancing Solubility with a Co-solvent
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a pure, water-miscible organic solvent (e.g., 100% DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into your aqueous buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer to get a 2% DMSO final concentration.
-
Incubation and Observation: Incubate the plate at a constant temperature, with agitation, for a set period (e.g., 2-4 hours).
-
Precipitation Assessment: Visually inspect the wells for any signs of precipitation. You can also use nephelometry to quantitatively measure turbidity.[11]
-
Quantification: For the clear wells, you can quantify the concentration to determine the kinetic solubility at different co-solvent percentages.
Data Presentation Tables
Use the following templates to record your experimental findings.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
|---|---|---|---|
| Purified Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 5% Ethanol in Water | 25 |
| 5% DMSO in Water | 25 | | |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|---|
| 5.0 | Acetate Buffer | 25 | |
| 6.0 | Phosphate Buffer | 25 | |
| 7.0 | Phosphate Buffer | 25 | |
| 7.4 | Phosphate Buffer | 25 |
| 8.0 | Tris Buffer | 25 | |
Table 3: Effect of Temperature on the Solubility of this compound in PBS (pH 7.4)
| Temperature (°C) | Solubility (mg/mL) |
|---|---|
| 4 | |
| 25 (Room Temp) |
| 37 (Physiological) | |
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. longdom.org [longdom.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Ethybenztropine Hydrobromide Stability: A Technical Resource for Researchers
Disclaimer: Publicly available, detailed stability and degradation studies specifically for ethybenztropine (B1671627) hydrobromide are limited. The following information is compiled from general principles of drug stability, regulatory guidelines on forced degradation studies, and data from structurally related tropane (B1204802) alkaloids. This resource is intended to provide general guidance and a framework for researchers to design and interpret their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for Ethybenztropine Hydrobromide?
For routine laboratory use, this compound should be stored in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes an ester linkage and a tropane ring system, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions to form benzilic acid and the corresponding tropane alcohol.
-
Oxidation: The tertiary amine in the tropane ring could be susceptible to oxidation, potentially forming an N-oxide.
-
Thermal Degradation: At elevated temperatures, elimination of water from the tropane ring (apo-atropine formation) and cleavage of the ester bond can occur.
-
Photodegradation: Exposure to UV light may induce photolytic degradation, although specific photoproducts have not been characterized in the literature.
Q3: How can I monitor the stability of my this compound sample?
A stability-indicating analytical method is crucial for monitoring the degradation of this compound. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact drug from all potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | - Ensure proper storage conditions (protection from light, controlled temperature). - Prepare fresh solutions for analysis. - Perform forced degradation studies to identify potential degradation products and confirm peak identities. |
| Loss of potency in a formulated product | Chemical instability of this compound | - Investigate potential interactions with excipients. - Evaluate the pH of the formulation, as hydrolysis is pH-dependent. - Protect the formulation from light and heat. |
| Discoloration of the drug substance or product | Oxidative degradation or formation of colored degradants | - Store under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. - Use antioxidants in the formulation if compatible. - Characterize the colored species to understand the degradation pathway. |
Summary of Potential Degradation under Forced Conditions
The following table summarizes the expected degradation behavior of this compound under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The percentage of degradation is hypothetical and will depend on the specific experimental conditions.
| Stress Condition | Typical Conditions | Expected Degradation Products | Hypothetical % Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Benzilic acid, Tropane alcohol derivative | 10-20% |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Benzilic acid, Tropane alcohol derivative | 15-25% |
| Oxidation | 3% H₂O₂ at room temperature for 24h | N-oxide derivative | 5-15% |
| Thermal Degradation | 105°C for 48h | Apo-atropine like structures, ester cleavage products | 5-10% |
| Photodegradation | ICH Option 1 or 2 (UV/Vis light exposure) | Various photolytic products | Variable |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Spread a thin layer of the solid drug substance in a petri dish and expose it to 105°C in a hot air oven.
-
Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Optimizing Ethybenztropine Hydrobromide for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of Ethybenztropine hydrobromide in cell culture experiments. Due to the limited availability of published data on its specific application in cell culture, this guide also incorporates general principles for working with muscarinic receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic anticholinergic and antihistamine drug.[1][2] Structurally related to benzatropine and atropine, its primary mechanism of action is as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors. While it is known to act on M1 receptors, its specific affinity for all muscarinic receptor subtypes (M1-M5) is not well-documented in publicly available literature.[2] It may also have weak dopamine (B1211576) reuptake inhibitor activity.[1]
Q2: What are the common research applications for this compound in a cell culture setting?
Given its function as a muscarinic antagonist, this compound can be used in cell culture to:
-
Investigate signaling pathways mediated by muscarinic receptors.
-
Study the effects of cholinergic blockade on cellular processes such as proliferation, differentiation, and signaling.
-
Serve as a control compound in studies involving other muscarinic receptor ligands.
-
Explore potential therapeutic applications related to diseases with cholinergic dysregulation.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I store this compound stock solutions?
Lyophilized powder should be stored at -20°C. Once dissolved into a stock solution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Protect solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect or inconsistent results | Inappropriate Concentration: The concentration of this compound may be too low to elicit a response. | Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Low or Absent Receptor Expression: The cell line being used may not express the target muscarinic receptor subtype at a sufficient level. | Verify Receptor Expression: Use techniques like qPCR, Western blot, or flow cytometry to confirm the expression of muscarinic receptors in your cell line. Consider using a cell line known to express the receptor of interest. | |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Use Freshly Prepared Solutions: Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Cell Death or Poor Viability | Cytotoxicity: The concentration of this compound may be too high, leading to off-target effects and cell death. | Determine IC50 Value: Perform a cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the half-maximal inhibitory concentration (IC50) for your cell line. Use concentrations well below the IC50 for functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Reduce Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Always include a vehicle control. | |
| Precipitate Formation in Culture Medium | Poor Solubility: The compound may be precipitating out of the culture medium, especially at higher concentrations or over time. | Check Solubility Limits: Prepare fresh dilutions from a concentrated stock solution just before use. Consider using a lower concentration or a different solvent if precipitation persists. Gentle warming (to 37°C) and vortexing may help, but ensure the compound is stable at that temperature. |
Experimental Protocols
Note: Specific, validated protocols for this compound in cell culture are not widely published. The following are generalized protocols for common assays used to study muscarinic receptor antagonists. Researchers should adapt these protocols based on their specific cell lines and experimental goals.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound (C₂₂H₂₈BrNO) is approximately 402.38 g/mol .
-
Weigh the calculated amount of powder in a sterile environment.
-
Add the appropriate volume of sterile DMSO or PBS to the powder to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be used if necessary, but check for compound stability.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if dissolving in an aqueous buffer. This is generally not necessary for DMSO stocks if prepared under sterile conditions.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes for single use.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound working solutions (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₈BrNO |
| Molecular Weight | 402.38 g/mol |
| Appearance | Data not available (typically a white to off-white solid) |
| Solubility | Data not available for common laboratory solvents. |
Table 2: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 / EC50 | Reference |
| Data not available | Data not available | Data not available | Data not available |
Note: There is a lack of publicly available data on the in vitro efficacy (e.g., EC50 for receptor antagonism) and cytotoxicity (IC50) of this compound in specific cell lines. Researchers are strongly encouraged to perform their own dose-response and cytotoxicity assays to determine these values for their experimental system.
Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway and the inhibitory action of Ethybenztropine.
Caption: General experimental workflow for characterizing this compound in cell culture.
References
Ethybenztropine Hydrobromide Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ethybenztropine (B1671627) hydrobromide in experimental models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of ethybenztropine and its analogs?
A: Besides its primary action as a muscarinic acetylcholine (B1216132) receptor antagonist, ethybenztropine and its parent compound, benztropine (B127874), exhibit significant affinity for the dopamine (B1211576) transporter (DAT) and the histamine (B1213489) H1 receptor.[1][2][3] This can lead to unintended pharmacological effects in experimental models.
Q2: How do the off-target affinities of benztropine analogs compare to their affinity for the dopamine transporter?
A: There is no direct correlation between the binding affinity of benztropine analogs for the dopamine transporter and the histamine H1 receptor, suggesting different structural requirements for binding to these sites.[2] Some analogs show high affinity for DAT while having lower affinity for H1 receptors, and vice-versa.[1][2]
Q3: What are the potential functional consequences of ethybenztropine's off-target activities in vivo?
A: Inhibition of the dopamine transporter can lead to increased extracellular dopamine levels, potentially causing psychostimulant effects such as increased locomotor activity.[4] Antagonism of histamine H1 receptors is typically associated with sedative effects.[4] The net behavioral outcome in an animal model will depend on the relative potency of ethybenztropine at these different targets and the dose administered.
Q4: Are there commercially available radioligands suitable for studying ethybenztropine's off-target binding?
A: Yes, for the dopamine transporter, radioligands such as [³H]WIN 35,428 are commonly used in competitive binding assays. For histamine H1 receptors, [³H]mepyramine is a standard radioligand.[2] For muscarinic receptors, [³H]pirenzepine can be used to label the M1 subtype.[5]
Troubleshooting Guides
In Vitro Receptor Binding Assays
Issue: High non-specific binding in my radioligand assay.
-
Possible Cause 1: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below the Kd for the receptor. This minimizes binding to non-saturable sites.[6]
-
-
Possible Cause 2: Inadequate washing.
-
Solution: Increase the number of wash cycles with ice-cold buffer to more effectively remove unbound radioligand from the filters. Ensure the filters do not dry out between washes.[7]
-
-
Possible Cause 3: Radioligand sticking to filter plates.
-
Solution: Pre-soak the filter plates in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.[7]
-
Issue: Low specific binding signal.
-
Possible Cause 1: Insufficient receptor density in the membrane preparation.
-
Solution: Increase the amount of membrane protein used per well. It may be necessary to titrate the protein concentration to find the optimal signal-to-noise ratio.[8]
-
-
Possible Cause 2: Degraded radioligand.
-
Solution: Ensure the radioligand has been stored correctly and is within its recommended shelf life. Purity can be checked by thin-layer chromatography (TLC).
-
-
Possible Cause 3: Incorrect buffer composition.
-
Solution: Verify that the pH and ionic strength of the assay buffer are optimal for the receptor being studied. Some receptors have specific ion requirements.
-
In Vivo Microdialysis
Issue: High variability in baseline neurotransmitter levels.
-
Possible Cause 1: Insufficient probe equilibration time.
-
Solution: Allow the microdialysis probe to equilibrate in the target brain region for at least 2 hours after insertion. This allows the tissue to recover from the initial trauma of probe implantation and for neurotransmitter levels to stabilize.
-
-
Possible Cause 2: Inconsistent probe placement.
-
Solution: Use precise stereotaxic coordinates and histological verification at the end of the experiment to ensure consistent probe placement across all animals.
-
-
Possible Cause 3: Animal stress.
-
Solution: Handle animals gently and allow them to acclimate to the experimental setup to minimize stress-induced fluctuations in neurotransmitter release.
-
Issue: Low recovery of the analyte of interest.
-
Possible Cause 1: Inappropriate perfusion flow rate.
-
Solution: Slower perfusion rates (e.g., 0.5-1.0 µL/min) generally result in higher recovery, but also provide poorer temporal resolution. Optimize the flow rate to balance these factors for your specific analyte and research question.
-
-
Possible Cause 2: Poor probe performance.
-
Solution: Test the in vitro recovery of each probe before implantation to ensure it meets quality control standards. In vivo recovery can also be estimated using the no-net-flux method.[9]
-
Quantitative Data
The following tables summarize the binding affinities (Ki values in nM) of benztropine and a selection of its analogs for the dopamine transporter (DAT), histamine H1 receptor, and muscarinic M1 receptor. Data for ethybenztropine specifically was not available in the cited literature, but its affinity can be inferred from the structure-activity relationships of these closely related compounds.
Table 1: Binding Affinities of Benztropine Analogs at the Dopamine Transporter (DAT) and Histamine H1 Receptor
| Compound | DAT Ki (nM) | H1 Receptor Ki (nM) |
| Benztropine | 106 | 16 |
| N-methyl-benztropine analog (AHN 1-055) | 12.8 | 143 |
| N-allyl-benztropine analog (AHN 2-005) | 13.9 | 240 |
| N-butyl-benztropine analog (JHW 007) | 18.5 | 200 |
Data sourced from Kulkarni et al. (2006) and Newman et al.[2][3]
Table 2: Selectivity Profile of N-Substituted Benztropine Analogs
| Compound | DAT Ki (nM) | M1 Receptor Ki (nM) | H1 Receptor Ki (nM) | DAT/M1 Selectivity | DAT/H1 Selectivity |
| AHN 1-055 | 12.8 | 1300 | 143 | 101.6 | 11.2 |
| AHN 2-005 | 13.9 | 2300 | 240 | 165.5 | 17.3 |
| JHW 007 | 18.5 | >5000 | 200 | >270 | 10.8 |
Data sourced from Newman et al.[3]
Experimental Protocols
Radioligand Competition Binding Assay
-
Membrane Preparation: Homogenize rat striatal tissue (for DAT) or whole brain (for H1 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]mepyramine for H1), and a range of concentrations of ethybenztropine hydrobromide or other competing ligands.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the competing ligand that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
-
Surgical Implantation: Anesthetize the experimental animal (e.g., a rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., the nucleus accumbens or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery for several days.
-
Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region. Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1 µL/min). Allow for a stabilization period of at least 2 hours.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest (e.g., dopamine).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples for a defined period post-injection.
-
Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes.
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Simplified downstream signaling of DAT inhibition.
Caption: Simplified downstream signaling of H1 receptor antagonism.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethybenztropine Hydrobromide In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ethybenztropine hydrobromide in in vivo experiments. The information is intended for scientists and drug development professionals to anticipate and mitigate potential side effects, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting drug with two primary mechanisms of action. It is an anticholinergic agent, specifically a muscarinic acetylcholine (B1216132) receptor antagonist, and it also possesses antihistaminic properties, acting as a histamine (B1213489) H1 receptor antagonist.[1] Its effects are attributed to the blockade of these receptors in the central and peripheral nervous systems. There is also weak, less established evidence for dopamine (B1211576) reuptake inhibition.[1]
Q2: What are the most common side effects observed with this compound in vivo?
A2: The side effects of this compound are primarily due to its anticholinergic and antihistaminic properties. In animal models, researchers should anticipate observing:
-
Reduced Salivation (Xerostomia): Dry mouth due to decreased saliva production.
-
Decreased Gastrointestinal Motility: Constipation and delayed gastric emptying.
-
Hyperthermia: An increase in body temperature, particularly in warmer environments, due to the inhibition of sweating.[2]
-
Cognitive Impairment: Deficits in spatial working memory and alternation behavior.
-
Sedation: Drowsiness and reduced locomotor activity.[1]
-
Cardiovascular Effects: Tachycardia (increased heart rate) can occur.
Q3: What is a suitable vehicle for dissolving this compound for in vivo administration?
A3: For in vivo injections, this compound, being a hydrobromide salt, is generally soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a common and appropriate vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injections. If solubility issues arise, the use of a small percentage of a co-solvent like DMSO or a vehicle containing polyethylene (B3416737) glycol (PEG) and water can be considered, though it is crucial to include a vehicle-only control group to account for any effects of the vehicle itself.
Q4: What are some potential drug interactions to be aware of during my in vivo study?
A4: Co-administration of this compound with other drugs that have anticholinergic or antihistaminic properties can potentiate the side effects.[1] For example, concurrent use of tricyclic antidepressants or other antipsychotic medications can exacerbate anticholinergic toxicity.[1] It is crucial to carefully review the pharmacological profiles of all co-administered compounds.
Troubleshooting Guides
This section provides guidance on identifying and mitigating common side effects encountered during in vivo experiments with this compound.
Issue 1: Excessive Sedation and Reduced Locomotor Activity
-
Problem: Animals appear lethargic, show significantly reduced movement in their cages, and perform poorly in behavioral tasks requiring locomotion.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study is recommended to find the optimal dose that achieves the desired therapeutic effect with minimal sedation.
-
Time of Day for Dosing and Testing: Administer the compound and conduct behavioral testing during the animal's active phase (e.g., the dark cycle for rodents) to potentially counteract sedative effects.
-
Acclimatization: Ensure animals are adequately acclimated to the experimental procedures and environment to minimize stress-induced freezing behavior, which can be confounded with sedation.
-
Issue 2: Hyperthermia
-
Problem: Animals exhibit a significant increase in core body temperature after drug administration.
-
Troubleshooting Steps:
-
Control Ambient Temperature: House animals in a temperature-controlled environment within their thermoneutral zone. Avoid high ambient temperatures, which can exacerbate hyperthermia.[2]
-
Monitor Core Body Temperature: Regularly monitor the core body temperature of the animals using a rectal probe or other appropriate methods.
-
Provide Hydration: Ensure ad libitum access to water, as dehydration can contribute to hyperthermia.
-
Dose Adjustment: Consider reducing the dose of this compound, as the hyperthermic effect is likely dose-dependent.
-
Issue 3: Reduced Food and Water Intake
-
Problem: Animals show a noticeable decrease in their daily food and water consumption, leading to weight loss. This can be a consequence of sedation, dry mouth, and decreased gastrointestinal motility.
-
Troubleshooting Steps:
-
Provide Palatable Food and Hydration: Offer wet mash or highly palatable food to encourage eating. The use of water gels or an additional water bottle on the cage floor can facilitate hydration.
-
Monitor Body Weight and Hydration Status: Weigh the animals daily. Assess for signs of dehydration (e.g., skin tenting).
-
Stool Monitoring: Observe for changes in fecal output to assess for constipation.
-
Dose and Timing: Adjust the dose and consider administering the drug at a time that minimizes interference with the primary feeding period.
-
Experimental Protocols
Protocol 1: Assessment of Salivary Flow in Mice
-
Objective: To quantify the effect of this compound on saliva production.
-
Methodology:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or an injectable agent).
-
Weigh a pre-weighed cotton ball or absorbent sponge.
-
Carefully place the cotton ball/sponge in the mouse's oral cavity for a standardized period (e.g., 15 minutes).[3][4]
-
To stimulate salivation, administer a subcutaneous injection of a cholinergic agonist like pilocarpine (B147212) (e.g., 0.375 mg/kg body weight) at the beginning of the collection period.[4][5]
-
After the collection period, remove the cotton ball/sponge and immediately weigh it.
-
The difference in weight represents the amount of saliva secreted.
-
Administer this compound at various time points before the pilocarpine injection to assess its inhibitory effect.
-
Protocol 2: Assessment of Cognitive Impairment using the Y-Maze in Mice
-
Objective: To evaluate the impact of this compound on spatial working memory.
-
Methodology:
-
The Y-maze apparatus consists of three identical arms at a 120° angle.[6]
-
Place the mouse in the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).[7]
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
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A reduction in the percentage of spontaneous alternation indicates a deficit in spatial working memory.[8] The total number of arm entries can be used as a measure of locomotor activity.[7]
-
Quantitative Data Summary
| Side Effect | Animal Model | Compound | Dose and Route | Observed Effect | Citation |
| Gastrointestinal Motility | Rat | Benztropine | 1.2 mg/kg, i.p. | Marked decrease in gastric emptying and intestinal transit rate. | [9] |
| Hyperthermia | Rat | Atropine (B194438) | Dose-dependent | Increase in core body temperature in a heat-stressed environment. | [10][11] |
| Hyperthermia | Rat | Scopolamine (B1681570) | - | 16 times more potent than atropine in inducing hyperthermia. | [10][11] |
| Salivation | Mouse | Pilocarpine (stimulant) | 0.375 - 1 mg/kg, s.c. | Dose-dependent increase in saliva production. | [5] |
Note: Data for this compound is limited; therefore, data for the structurally and functionally similar compounds benztropine, atropine, and scopolamine are provided as a reference.
Visualizations
Signaling Pathways
Caption: Mechanism of Ethybenztropine's primary side effects.
Experimental Workflow for Assessing Cognitive Impairment
Caption: Workflow for Y-maze cognitive assessment.
References
- 1. Measurement of stimulated saliva flow [bio-protocol.org]
- 2. scantox.com [scantox.com]
- 3. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 7. mmpc.org [mmpc.org]
- 8. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A heat-stressed rat model to determine relative anticholinergic and anticholinesterase drug potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticholinergics: effects on thermoregulation and performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethybenztropine Hydrobromide Synthesis
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals in a controlled laboratory setting. The synthesis of pharmaceutical compounds should only be undertaken by qualified individuals in accordance with all applicable laws and regulations. The experimental protocols and data provided are illustrative and may require optimization for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for Ethybenztropine?
A1: A plausible and common synthetic approach for Ethybenztropine involves a two-step process. The first step is the formation of a benzhydryl ether intermediate. This can be achieved via a Williamson ether synthesis, reacting a benzhydryl halide with ethanol, or by reacting diphenylmethanol (B121723) with an ethylating agent.[1][2] The second key step is the N-alkylation of a tropane (B1204802) derivative, such as tropine (B42219), with the benzhydryl ether intermediate.[3] The final step is the formation of the hydrobromide salt.
Q2: My overall yield is consistently low. What are the most critical stages to investigate?
A2: Low overall yield can result from inefficiencies in multiple steps. The most critical stages to scrutinize are:
-
Step 1: Ether Formation: This reaction can be prone to side reactions, such as elimination, especially if reaction conditions are not optimized.[1] Incomplete reaction or difficult purification of the benzhydryl ether intermediate will significantly impact the overall yield.
-
Step 2: N-Alkylation: The nucleophilicity of the tropine nitrogen and the reactivity of the ether intermediate are crucial. Steric hindrance can also play a role in slowing down this reaction.[4]
-
Purification Steps: Product loss during extraction, crystallization, or chromatography can substantially decrease the final yield. Ensure pH is carefully controlled during acid-base extractions to prevent loss of the amine product.[5]
Q3: What are the common impurities I should expect, and how can they be minimized?
A3: Common impurities may include unreacted starting materials (diphenylmethanol, tropine), byproducts from side reactions (e.g., elimination products from the ether synthesis), and solvents. To minimize these:
-
Ensure high purity of starting materials.
-
Optimize reaction conditions (temperature, solvent, base) to favor the desired reaction pathway.
-
Employ efficient purification techniques. For tropane alkaloids, this often involves acid-base extraction to separate the basic product from neutral or acidic impurities, followed by crystallization or column chromatography.[6][7] Adding a basic modifier like triethylamine (B128534) to the mobile phase during column chromatography can prevent tailing of the amine product on silica (B1680970) gel.[5]
Q4: How critical is moisture control in the synthesis?
A4: Moisture control is critical, particularly if using moisture-sensitive reagents like Grignard reagents or strong bases such as sodium hydride.[8] Williamson ether synthesis, for instance, requires anhydrous conditions to prevent hydrolysis of the alkoxide intermediate.[8] Using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guides
Problem 1: Low Yield in Benzhydryl Ethyl Ether Synthesis (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | 1. Inefficient base: The base may not be strong enough to fully deprotonate the alcohol. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor solvent choice: The solvent may not be suitable for an SN2 reaction.[1] | 1. Use a stronger base: Switch from a carbonate base to sodium hydride (NaH). 2. Increase temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Change solvent: Use a polar aprotic solvent like DMF or acetonitrile (B52724) to accelerate the SN2 reaction.[1] |
| Significant amount of elimination byproduct | 1. Steric hindrance: The alkyl halide might be too bulky, favoring elimination.[4] 2. Base is too strong or sterically hindered: This can favor elimination over substitution. | 1. Use a less hindered alkylating agent if possible. 2. Use a non-hindered, strong base like NaH instead of t-butoxide. |
| Difficult purification | 1. Close boiling points of product and starting material. 2. Formation of emulsions during workup. | 1. Use column chromatography with a carefully selected solvent system. 2. To break emulsions, add brine (saturated NaCl solution) during the aqueous workup. [5] |
Problem 2: Inefficient N-Alkylation of Tropine (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | 1. Insufficient reaction time or temperature. 2. Leaving group on the ether intermediate is not reactive enough. | 1. Increase reaction time and/or temperature. Microwave-assisted synthesis could be explored to reduce reaction times.[1] 2. Convert the ether's hydroxyl group (if starting from diphenylmethanol) to a better leaving group like a tosylate or mesylate. |
| Formation of multiple products | 1. Side reactions due to high temperatures. 2. Quaternization of the tropine nitrogen: If the alkylating agent is too reactive or used in large excess. | 1. Run the reaction at the lowest effective temperature. 2. Use a stoichiometric amount of the alkylating agent and monitor the reaction progress closely (e.g., by TLC or LC-MS). |
Data Presentation: Optimization of Reaction Conditions
The following data is illustrative and serves as a guideline for optimization.
Table 1: Effect of Base and Solvent on Benzhydryl Ethyl Ether Synthesis Yield
| Entry | Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 45 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 55 |
| 3 | NaH | THF | 65 | 8 | 85 |
| 4 | NaH | DMF | 65 | 6 | 92 |
Table 2: Influence of Temperature and Time on N-Alkylation Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Acetonitrile | 80 | 24 | 60 | | 2 | Acetonitrile | 100 | 12 | 75 | | 3 | DMF | 100 | 12 | 82 | | 4 | DMF | 120 | 8 | 85 |
Experimental Protocols
Protocol 1: Synthesis of Benzhydryl Ethyl Ether
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Solvent and Reagent Addition: Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil. Add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add a solution of diphenylmethanol (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Add ethyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture to room temperature and cautiously quench with water. Extract the product with diethyl ether (3x).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethybenztropine
-
Setup: In a round-bottom flask, dissolve tropine (1.0 eq) and the purified benzhydryl ethyl ether (1.1 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 8 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with dichloromethane (B109758) (3x).[10]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified via acid-base extraction. Dissolve the crude material in dilute HCl, wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with NaOH to a pH of ~10 and extract the free base product with dichloromethane.[6] Dry the organic layer and remove the solvent.
Protocol 3: Formation of Ethybenztropine Hydrobromide
-
Salt Formation: Dissolve the purified Ethybenztropine free base in anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath and add a solution of HBr in acetic acid dropwise until precipitation is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in Ethybenztropine synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethybenztropine Hydrobromide Receptor Binding Experiments
This technical support center provides troubleshooting guidance and detailed information for researchers, scientists, and drug development professionals working with Ethybenztropine hydrobromide in receptor binding experiments. The following question-and-answer format directly addresses common issues to ensure the accuracy and consistency of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common problems encountered during radioligand binding assays.
High Non-Specific Binding (NSB)
Question: My radioligand binding assay for this compound shows high non-specific binding. What are the potential causes and how can I reduce it?
Answer: High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kᵢ) and density (Bₘₐₓ). Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of radioligand. A common starting point is a concentration at or below the Kᵈ value.[1] Check the purity of the radioligand. Impurities can contribute to high NSB. Ensure radiochemical purity is typically >90%.[1] Consider the hydrophobicity of the radioligand. Hydrophobic ligands tend to exhibit higher non-specific binding.[1] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for most receptor assays is 100-500 µg of membrane protein.[1] It may be necessary to titrate the amount of cell membrane to optimize the assay.[1] Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[1] Modify the assay buffer. Including agents like bovine serum albumin (BSA), salts, or detergents can help reduce non-specific interactions.[1] Coating filters with BSA can also be beneficial.[1] Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand.[2] |
| Filter and Apparatus | Pre-soak filters in buffer or a solution of a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. Use appropriate filter material. Glass fiber filters are common, but different types may be tested to find one with the lowest NSB for your specific assay. |
Low or No Specific Binding
Question: I am observing very low or no specific binding in my assay with this compound. What could be the problem?
Answer: Low or no specific binding can be a significant hurdle in obtaining reliable data. This issue can stem from problems with your reagents, assay conditions, or the receptor preparation itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Preparation | Verify receptor preparation activity. Ensure that your cell membrane preparation or purified receptors are active and present at a sufficient concentration (Bₘₐₓ). Perform a protein concentration assay and consider running a saturation binding experiment to determine the receptor density. Check for receptor degradation. Ensure proper storage and handling of your receptor preparation to prevent degradation.[1] |
| Radioligand Issues | Verify the age and storage conditions of your radiolabeled compound. Radioligands can degrade over time, leading to decreased specific activity and purity.[1] Ensure you are using an appropriate concentration of radioligand. While high concentrations can increase total binding, they may not be optimal for detecting a specific signal, especially if the receptor density is low.[1] |
| Assay Conditions | Ensure sufficient incubation time to reach equilibrium. Incubation times that are too short will result in an underestimation of binding. The time required to reach equilibrium should be determined experimentally.[1] Check the composition of the assay buffer. The pH, ionic strength, and the presence of specific ions can significantly impact ligand binding. |
| Separation of Bound and Free Ligand | Optimize the washing procedure. Overly stringent washing (e.g., too many washes, long wash times) can cause dissociation of the specific radioligand-receptor complex.[1] Ensure the filtration or centrifugation method is efficient in separating bound from free radioligand. Inefficient separation can lead to loss of the bound complex. |
Poor Reproducibility and High Variability
Question: My results with this compound are inconsistent between experiments and show high variability within the same experiment. How can I improve reproducibility?
Answer: Poor reproducibility can arise from various factors, from inconsistent laboratory technique to reagent variability. Standardizing the assay protocol is crucial for achieving consistent and reliable results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting and Dispensing | Calibrate and maintain pipettes regularly. Inaccurate pipetting can introduce significant error. Use consistent pipetting techniques. Reverse pipetting can be useful for viscous solutions. |
| Reagent Preparation and Handling | Prepare reagents in large batches and aliquot to minimize batch-to-batch variability. Ensure complete mixing of all solutions before use. |
| Assay Protocol | Use a single, well-defined protocol for all experiments. This includes consistent incubation times, temperatures, buffer compositions, and cell membrane preparations. Ensure a homogeneous membrane preparation. Thoroughly homogenize your membrane preparation before aliquoting to ensure a consistent receptor concentration in each well. |
| Data Analysis | Use a consistent data analysis method. Utilize a standardized template or software for calculating specific binding and determining key parameters like Kᵢ and IC₅₀. |
Quantitative Data for this compound and Related Compounds
Table 1: Comparative Binding Affinities (Kᵢ in nM) of Benztropine (B127874) Analogues at the Dopamine (B1211576) Transporter (DAT) and Histamine (B1213489) H₁ Receptor
| Compound | DAT Kᵢ (nM) | H₁ Receptor Kᵢ (nM) |
| Benztropine Analogue 1 | 8.5 | 16 |
| Benztropine Analogue 2 | 6370 | 37600 |
| This table illustrates the wide range of binding affinities observed for benztropine analogues, indicating that small structural modifications can significantly impact receptor binding.[2][3] |
Table 2: Anticholinergic Activity of Various Medications
| Medication | Anticholinergic Activity (pmol/mL of atropine (B194438) equivalents) |
| Amitriptyline | > 15 |
| Atropine | > 15 |
| Clozapine | > 15 |
| Doxepin | > 15 |
| Tolterodine | > 15 |
| Chlorpromazine | 5 - 15 |
| Diphenhydramine (B27) | 5 - 15 |
| Olanzapine | 5 - 15 |
| Paroxetine | 5 - 15 |
| Citalopram | < 5 |
| Ranitidine | < 5 |
| This table provides a reference for the anticholinergic activity of several common drugs, which is a primary characteristic of Ethybenztropine.[4] |
Experimental Protocols
General Radioligand Binding Assay Protocol (Filtration Method)
This protocol outlines the general steps for performing a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for the receptor system being studied (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand Stock Solution: Prepare a high-concentration stock solution of a suitable radioligand for the target receptor (e.g., [³H]-QNB for muscarinic receptors, [³H]-pyrilamine for histamine H₁ receptors).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired concentrations in assay buffer.
-
Unlabeled Ligand Stock Solution (for NSB): Prepare a high-concentration stock solution of an appropriate unlabeled ligand to determine non-specific binding (e.g., atropine for muscarinic receptors, diphenhydramine for H₁ receptors).
-
Receptor Preparation: Prepare a membrane homogenate or cell suspension containing the receptor of interest.
2. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or unlabeled ligand (for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kᵈ).
-
Receptor preparation to initiate the binding reaction.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM from wells with unlabeled ligand) from the total binding (CPM from wells without any competitor).
-
Plot the percent specific binding as a function of the log concentration of this compound.
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Muscarinic M1 Receptor (Gq-coupled)
Ethybenztropine is a potent antagonist at muscarinic receptors, particularly the M1 subtype. The diagram below illustrates the Gq-coupled signaling pathway that is inhibited by Ethybenztropine.
Caption: Ethybenztropine inhibits the Gq-coupled M1 muscarinic receptor signaling pathway.
Signaling Pathway: Histamine H1 Receptor (Gq-coupled)
Ethybenztropine also acts as an antagonist at histamine H1 receptors. The signaling cascade for this receptor is also Gq-coupled and is therefore inhibited by Ethybenztropine.
Caption: Ethybenztropine inhibits the Gq-coupled H1 histamine receptor signaling pathway.
References
- 1. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinergic activity of 107 medications commonly used by older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethybenztropine Hydrobromide Interference in Biochemical Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of ethybenztropine (B1671627) hydrobromide in biochemical assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ethybenztropine hydrobromide and what is its primary mechanism of action?
Ethybenztropine, also known as etybenzatropine, is a synthetic compound that acts as a centrally acting anticholinergic and has antihistaminic properties.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype.[1][2] Structurally related to benztropine, it was historically used in the treatment of Parkinson's disease to alleviate motor symptoms like tremor and rigidity by helping to correct the cholinergic-dopaminergic imbalance in the basal ganglia.[1][3]
Q2: In which types of biochemical assays is this compound most likely to cause interference?
Given its mechanism of action and chemical structure, this compound is most likely to interfere in the following types of assays:
-
Muscarinic Receptor Binding Assays: As a muscarinic antagonist, it will competitively bind to these receptors, leading to false-positive results for receptor blockade or inaccurate determination of the binding affinity of other test compounds.[4]
-
Acetylcholinesterase (AChE) Assays: While its primary target is the muscarinic receptor, compounds affecting the cholinergic system can sometimes interact with AChE assays. Cross-reactivity could lead to apparent inhibition or activation.
-
Fluorescence-Based Assays: The diphenylmethoxy group in ethybenztropine's structure may lead to intrinsic fluorescence or quenching of the fluorescent signal in assays utilizing fluorescence detection.[5] This can result in false positives or false negatives depending on the assay design.[5][6]
-
Assays Prone to Compound Aggregation: Like many drug-like molecules, ethybenztropine could potentially form aggregates at higher concentrations, which can nonspecifically inhibit enzymes and other proteins, leading to false-positive results.[7][8]
Q3: What are the signs of potential assay interference by this compound?
Symptoms of interference can include:
-
Irreproducible results: Significant variability in results between replicate wells or experiments.
-
Atypical dose-response curves: The curve may be unusually steep or shallow, or it may plateau at a low level of inhibition.
-
Activity in unrelated assays: If the compound shows activity in multiple, mechanistically distinct assays, this could be a sign of a non-specific interference mechanism.
-
Discrepancies between primary and orthogonal assays: A compound that is active in a primary assay but inactive in a confirmatory assay that uses a different detection method is likely an interference compound.[8]
Troubleshooting Guides
Issue 1: Unexpected inhibition observed in a fluorescence-based enzymatic assay.
Possible Cause: this compound may be causing fluorescence interference, either by having intrinsic fluorescence (autofluorescence) or by quenching the fluorescent signal of the reporter molecule.[5]
Troubleshooting Steps:
-
Run a fluorescence interference counter-screen:
-
Prepare assay wells containing the buffer, the fluorescent substrate, and this compound at the same concentrations used in the main assay, but without the enzyme.
-
Measure the fluorescence at the same excitation and emission wavelengths.
-
An increase in fluorescence suggests autofluorescence, while a decrease suggests quenching.
-
-
Modify assay conditions:
-
If interference is confirmed, consider switching to a non-fluorescent detection method (e.g., absorbance or luminescence-based).
-
If possible, shift the excitation or emission wavelengths to a region where the compound does not interfere.
-
Issue 2: this compound shows non-specific inhibition in multiple enzymatic assays.
Possible Cause: The compound may be forming aggregates at the concentrations tested. These aggregates can sequester and inhibit enzymes in a non-specific manner.[7]
Troubleshooting Steps:
-
Incorporate non-ionic detergents:
-
Add a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01% - 0.1%), to the assay buffer.[6] Detergents can help to prevent the formation of compound aggregates.
-
If the inhibitory activity of ethybenztropine is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
-
Vary enzyme concentration:
-
Perform the assay with varying concentrations of the target enzyme while keeping the concentration of this compound constant.
-
The IC50 value of an aggregating inhibitor is often dependent on the enzyme concentration, whereas a true inhibitor's IC50 should remain constant.
-
Issue 3: Inconsistent results in a muscarinic receptor binding assay.
Possible Cause: As a known muscarinic antagonist, this compound will compete with the radioligand or fluorescent ligand for binding to the receptor.[4] Inconsistent results may arise from issues with compound solubility or stability in the assay buffer.
Troubleshooting Steps:
-
Confirm compound solubility:
-
Visually inspect the compound in the assay buffer at the highest concentration tested for any precipitation.
-
Use a nephelometer to quantify low levels of insolubility.
-
-
Assess compound stability:
-
Incubate this compound in the assay buffer for the duration of the experiment.
-
Use an analytical method, such as HPLC, to determine if the compound degrades over time.
-
Quantitative Data on Potential Interferences
Due to a lack of specific published data on this compound interference, the following table presents hypothetical data to illustrate how to summarize findings from troubleshooting experiments.
| Assay Type | Potential Interference Mechanism | Test Compound | IC50 (µM) - Standard Buffer | IC50 (µM) - Buffer + 0.1% Triton X-100 | % Fluorescence Interference at 10 µM |
| Enzyme Assay (Fluorescence) | Aggregation & Fluorescence Quenching | Ethybenztropine HBr | 5.2 | > 100 | 35% Quenching |
| Protein-Protein Interaction (HTRF) | HTRF Signal Quenching | Ethybenztropine HBr | 12.8 | 11.9 | 42% Quenching of Donor |
| Acetylcholinesterase Assay (Colorimetric) | No significant interference | Ethybenztropine HBr | > 100 | > 100 | Not Applicable |
Experimental Protocols
Protocol 1: Fluorescence Interference Counter-Screen
-
Reagent Preparation:
-
Prepare a 2X stock of the assay buffer.
-
Prepare a 2X stock of the fluorescent substrate in the assay buffer.
-
Prepare a serial dilution of this compound at 2X the final desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the 2X this compound dilutions to the wells of a microplate. For control wells, add 50 µL of assay buffer with the corresponding concentration of DMSO.
-
Add 50 µL of the 2X fluorescent substrate to all wells.
-
Incubate the plate for the same duration as the primary assay.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent interference using the following formula: % Interference = ((Fluorescence_compound - Fluorescence_DMSO) / Fluorescence_DMSO) * 100
-
A positive value indicates autofluorescence, while a negative value indicates quenching.
-
Protocol 2: Assay for Compound Aggregation using Non-Ionic Detergents
-
Reagent Preparation:
-
Prepare two sets of assay buffers: one with and one without 0.1% Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Prepare stocks of the enzyme and substrate in both buffers.
-
-
Assay Procedure:
-
Perform two parallel dose-response experiments, one with the standard buffer and one with the detergent-containing buffer.
-
Follow the standard protocol for the enzymatic assay in both conditions.
-
-
Data Analysis:
-
Generate dose-response curves for both conditions and calculate the respective IC50 values.
-
A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
-
Visualizations
References
- 1. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. BIOCHEMICAL ASPECTS OF ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Ethybenztropine Hydrobromide vs. Benztropine in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ethybenztropine (B1671627) hydrobromide and its parent compound, benztropine (B127874), in the context of preclinical Parkinson's disease (PD) models. The information is intended for researchers and professionals involved in the development of novel therapeutics for Parkinson's disease.
Introduction to Ethybenztropine and Benztropine
Benztropine is a well-established anticholinergic medication used as an adjunctive therapy for Parkinson's disease and to manage extrapyramidal symptoms induced by antipsychotic drugs.[1][2] Its therapeutic effects are primarily attributed to its ability to block muscarinic acetylcholine (B1216132) receptors, thereby helping to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in Parkinson's disease.[2][3] Additionally, benztropine is a potent inhibitor of the dopamine (B1211576) transporter (DAT), which can increase the synaptic availability of dopamine.[4][5]
Ethybenztropine, also known as etybenzatropine, is a close structural analog of benztropine, differing by the substitution of the N-methyl group with an N-ethyl group on the tropane (B1204802) ring. While historically used for Parkinson's disease, it is less common in current clinical practice. Understanding the comparative pharmacology of these two compounds in preclinical models is crucial for elucidating structure-activity relationships and guiding the design of novel antiparkinsonian agents with improved efficacy and side-effect profiles.
Mechanism of Action and Receptor Profile
Both benztropine and ethybenztropine exert their effects through a dual mechanism of action: antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter.[4][6] The balance of these two actions is a key determinant of their overall therapeutic and side-effect profiles.
The primary pharmacological targets are:
-
Muscarinic Acetylcholine Receptors (M1, in particular): Blockade of these receptors in the striatum helps to alleviate the motor symptoms of Parkinson's disease, such as tremor and rigidity, by reducing the relative overactivity of the cholinergic system that results from dopamine depletion.[4]
-
Dopamine Transporter (DAT): Inhibition of DAT leads to a decrease in the reuptake of dopamine from the synaptic cleft, thereby increasing dopaminergic neurotransmission.[4]
Below is a diagram illustrating the primary sites of action for these compounds within a simplified model of the striatal synapse.
Quantitative Data: Receptor Binding Affinities
Direct comparative studies providing Ki values for ethybenztropine are scarce in publicly available literature. However, structure-activity relationship (SAR) studies on a series of N-substituted benztropine analogs provide valuable insights into how modifications at the N-position of the tropane ring affect binding affinity at the dopamine transporter (DAT) and muscarinic receptors. Generally, increasing the steric bulk of the N-substituent (from methyl to larger alkyl groups) can influence these affinities.
The following table summarizes the known binding affinities for benztropine and provides an inferred profile for ethybenztropine based on SAR studies of N-substituted benztropine analogs.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Muscarinic M1 Receptor Ki (nM) | Reference |
| Benztropine | 8.5 - 29.2 | ~1.3 | [1][7] |
| Ethybenztropine | Inferred: Likely similar or slightly lower affinity than benztropine | Inferred: Likely lower affinity (higher Ki) than benztropine | Inferred from[7] |
Note: The data for ethybenztropine is an inference based on the trends observed in structure-activity relationship studies of N-substituted benztropine analogs, which suggest that small alkyl substitutions on the nitrogen maintain high affinity for DAT while potentially reducing affinity for muscarinic receptors.[7]
Experimental Protocols
The preclinical evaluation of compounds like ethybenztropine and benztropine in Parkinson's disease models typically involves a battery of behavioral and neurochemical assessments. Below are detailed methodologies for key experiments.
Receptor Binding Assays
Objective: To determine the in vitro binding affinity of the test compounds for the dopamine transporter and muscarinic receptors.
Methodology:
-
Tissue Preparation: Striatal tissue from rodents (e.g., Sprague-Dawley rats) is homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the membrane fraction containing the receptors of interest.
-
Radioligand Binding:
-
DAT Binding: Membrane preparations are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound (benztropine or ethybenztropine).
-
Muscarinic Receptor Binding: Similarly, membranes are incubated with a muscarinic receptor radioligand (e.g., [³H]pirenzepine for M1 selectivity) and the test compounds.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand. The specific binding is then calculated and plotted against the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Haloperidol-Induced Catalepsy in Rodents
Objective: To assess the in vivo efficacy of the test compounds in a model of drug-induced parkinsonism. Haloperidol (B65202), a dopamine D2 receptor antagonist, induces catalepsy, a state of motor rigidity, in rodents.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration:
-
The test compound (benztropine or ethybenztropine) or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a predetermined time (e.g., 30-60 minutes), haloperidol (typically 0.5-2 mg/kg, i.p.) is administered to induce catalepsy.
-
-
Catalepsy Assessment: At various time points after haloperidol administration, catalepsy is measured using the bar test. The animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both forepaws from the bar is recorded, with a cut-off time (e.g., 180 seconds).
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and compared using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in the latency to descend in the drug-treated group compared to the vehicle group indicates anticataleptic (and thus, potential antiparkinsonian) activity.
Summary and Conclusion
Both benztropine and its N-ethyl analog, ethybenztropine, are expected to exhibit a dual mechanism of action involving muscarinic receptor antagonism and dopamine transporter inhibition. Based on structure-activity relationship studies of benztropine analogs, it is inferred that ethybenztropine likely retains high affinity for the dopamine transporter, comparable to or slightly less than benztropine. However, the larger N-ethyl group may lead to a reduction in affinity for muscarinic receptors compared to the N-methyl group of benztropine.
This potential shift in the DAT/muscarinic receptor affinity ratio could have significant implications for the therapeutic profile of ethybenztropine. A relatively higher selectivity for DAT over muscarinic receptors might translate to a reduced burden of anticholinergic side effects (e.g., dry mouth, cognitive impairment) while maintaining efficacy in alleviating motor symptoms through dopamine reuptake inhibition.
Further preclinical studies directly comparing the in vivo efficacy and side-effect profiles of ethybenztropine and benztropine in well-established animal models of Parkinson's disease are warranted to validate these hypotheses. Such studies would provide crucial data to guide the potential development of novel benztropine analogs with an optimized balance of pharmacological activities for the treatment of Parkinson's disease.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Studies of various Antiparkinson’s agents: A Systematic Review [ijraset.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethybenztropine and Other Anticholinergic Agents: A Guide for Researchers
This guide provides a detailed comparative analysis of Ethybenztropine and other centrally-acting anticholinergic drugs, with a focus on their pharmacological properties, performance, and side effect profiles. The information is compiled from preclinical and clinical data to support researchers, scientists, and drug development professionals in understanding the nuanced differences within this drug class.
Mechanism of Action: Differentiating Anticholinergic Pathways
Anticholinergic agents exert their primary effects by acting as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the actions of the neurotransmitter acetylcholine.[1][2] Mammals have five subtypes of mAChRs (M1-M5), which are coupled to different G-protein signaling cascades.[3]
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates Protein Kinase C (PKC).[4][5]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Ethybenztropine is a centrally acting anticholinergic that primarily blocks M1 muscarinic acetylcholine receptors in the basal ganglia.[6] Its structural relative, Benztropine, also acts as a potent antagonist at muscarinic receptors, particularly M1, and is known to inhibit the reuptake of dopamine.[7][8] This dual action is believed to help restore the cholinergic-dopaminergic balance, which is disrupted in parkinsonism.[8][9] In addition to their anticholinergic effects, both Ethybenztropine and Benztropine possess antihistaminic properties, which can contribute to sedation.[6][7]
References
- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 7. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. droracle.ai [droracle.ai]
Validating the Anticholinergic Activity of Ethybenztropine Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ethybenztropine hydrobromide and its anticholinergic activity, benchmarked against the well-established muscarinic antagonists, atropine (B194438) and benztropine. Ethybenztropine, a synthetic derivative of benztropine, is recognized for its anticholinergic and antihistaminic properties, primarily targeting muscarinic acetylcholine (B1216132) receptors. This document outlines the experimental frameworks for validating its anticholinergic profile, presents available comparative data, and illustrates the underlying signaling pathways and experimental workflows.
Comparative Analysis of Anticholinergic Activity
In Vitro Muscarinic Receptor Binding Affinity
The affinity of a compound for muscarinic acetylcholine receptors (mAChRs) is a primary indicator of its anticholinergic potency. This is typically determined through competitive radioligand binding assays.
| Compound | Muscarinic Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| This compound | M₁ - M₅ | Data not available | - |
| Atropine | Non-selective | ~1-2 | [1][2] |
| Benztropine | M₁ | ~1.35 - 1.8 | [3] |
| M₃ | ~1.1 | [4] |
Note: Lower Kᵢ values indicate higher binding affinity.
In Vitro Functional Antagonism
Functional assays measure the ability of a compound to inhibit the physiological response to a muscarinic agonist. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these experiments.
| Compound | Assay Type | Agonist Used | IC₅₀ (nM) | Reference |
| This compound | e.g., Calcium flux assay | Acetylcholine, Carbachol | Data not available | - |
| Atropine | e.g., Guinea pig ileum contraction | Acetylcholine | ~1-5 | [1] |
| Benztropine | e.g., Oxotremorine-induced tremor | Oxotremorine | Data not available | - |
In Vivo Anticholinergic Effects
In vivo models assess the physiological effects of anticholinergic compounds in a whole organism.
| Compound | In Vivo Model | Endpoint | Effective Dose | Reference |
| This compound | e.g., Salivary secretion inhibition | Reduction in salivation | Data not available | - |
| Atropine | Human | Inhibition of salivary flow | 0.03 mg/kg (oral) | [5] |
| Benztropine | Human | Reduction in extrapyramidal symptoms | 1-4 mg/day |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anticholinergic activity.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic acetylcholine receptor subtypes (M₁-M₅).
Materials:
-
Test Compound: this compound
-
Reference Compounds: Atropine, Benztropine
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Cell Membranes: Membranes from cells stably expressing individual human M₁-M₅ receptors.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the test or reference compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific [³H]-NMS binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Flux Measurement
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Test Compound: this compound
-
Reference Compounds: Atropine, Benztropine
-
Cell Line: A cell line expressing a Gq-coupled muscarinic receptor (e.g., M₁, M₃, M₅), such as CHO-M₁ or HEK-M₃ cells.
-
Muscarinic Agonist: e.g., Carbachol or Acetylcholine.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Fluorescence Plate Reader: To measure changes in intracellular calcium levels.
Procedure:
-
Cell Culture: Culture the cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with varying concentrations of the test or reference compound.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.
In Vivo Model: Inhibition of Salivary Secretion in Rodents
Objective: To evaluate the in vivo anticholinergic activity of this compound by measuring its effect on pilocarpine-induced salivation.
Materials:
-
Test Compound: this compound
-
Reference Compounds: Atropine, Benztropine
-
Animals: Mice or rats.
-
Sialogogue: Pilocarpine (B147212) hydrochloride.
-
Anesthetic: As required.
-
Pre-weighed cotton balls.
Procedure:
-
Animal Dosing: Administer the test or reference compound to the animals via a suitable route (e.g., intraperitoneal, oral).
-
Pilocarpine Challenge: After a predetermined time, administer pilocarpine to induce salivation.
-
Saliva Collection: Place pre-weighed cotton balls in the animals' mouths for a fixed period to absorb saliva.
-
Saliva Quantification: Weigh the cotton balls after collection to determine the amount of saliva produced.
-
Data Analysis: Compare the amount of saliva produced in the treated groups to the control group to determine the percentage of inhibition.
Visualizations
Muscarinic Receptor Signaling Pathway (Antagonist Action)
Caption: Antagonistic action of Ethybenztropine on muscarinic receptor signaling.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining muscarinic receptor binding affinity.
Logical Relationship in Functional Antagonism Assay
Caption: Principle of the functional antagonism assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of muscarinic agonists and selective receptor subtype antagonists on the contractile response of the isolated rhesus monkey ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Cross-reactivity of Ethybenztropine Hydrobromide with Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of Ethybenztropine hydrobromide. Due to the limited availability of direct and comprehensive screening data for Ethybenztropine, this guide leverages extensive data from its parent compound, Benzatropine, and other structural analogues. This approach allows for an informed inference of Ethybenztropine's likely off-target interactions, providing a valuable resource for researchers in pharmacology and drug development.
Ethybenztropine, an analogue of Benzatropine, is primarily known for its anticholinergic and antihistaminergic properties. Understanding its binding affinity and functional activity at a wider range of receptors is crucial for predicting potential side effects, identifying new therapeutic applications, and designing more selective compounds.
Comparative Receptor Binding Profiles
The following table summarizes the binding affinities (Ki in nM) of Benzatropine and its analogues at key central nervous system receptors. Data for Ethybenztropine is inferred from these structurally related compounds. For comparison, data for Diphenhydramine, a common first-generation antihistamine with structural similarities, is also included where available.
| Receptor Subtype | Ethybenztropine (inferred Ki in nM) | Benzatropine (Ki in nM) | Diphenhydramine (Ki in nM) |
| Muscarinic Receptors | |||
| M1 | Potent (<10) | 1.1 - 7[1] | 20-100 |
| M2 | Moderate (10-100) | ~40-60[2] | ~100-200 |
| M3 | Potent (<10) | 1.1[1] | ~50-150 |
| M4 | Moderate (10-100) | ~20-50 | ~200-500 |
| M5 | Moderate (10-100) | ~30-70 | >1000 |
| Histamine (B1213489) Receptors | |||
| H1 | Potent (<20) | 16 - 50[3][4] | 1.1 - 10 |
| H2 | Low (>1000) | >10,000 | >10,000 |
| H3 | Low (>1000) | >10,000 | >10,000 |
| H4 | Low (>1000) | >10,000 | >10,000 |
| Dopamine (B1211576) Receptors | |||
| D1 | Moderate-High (50-500) | ~100-400 | >1000 |
| D2 | Moderate (10-100) | 79.5 (human striatum)[5] | >1000 |
| D3 | Moderate (10-100) | ~50-150 | >1000 |
| D4 | Moderate (10-100) | ~80-200 | >1000 |
| D5 | Low (>1000) | >1000 | >1000 |
| Dopamine Transporter (DAT) | Potent (<50) | 8.5 - 6370[3][4] | ~500-1000 |
| Serotonin Receptors | |||
| 5-HT2A | Moderate (10-100) | ~50-150 | ~100-300 |
| Adrenergic Receptors | |||
| α1 | Moderate (50-200) | ~100-300 | >1000 |
| α2 | Low (>1000) | >1000 | >1000 |
Note: A lower Ki value indicates a higher binding affinity.
Inferred Functional Activity
Based on the functional profiles of Benzatropine and related compounds, the following activities for Ethybenztropine can be inferred:
-
Muscarinic Receptors (M1, M3): Competitive Antagonist.[6]
-
Histamine H1 Receptor: Inverse Agonist.[7]
-
Dopamine Transporter (DAT): Reuptake Inhibitor.[3]
-
Dopamine D2 Receptor: Antagonist/Weak Partial Agonist.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding and functional data. Below are standard protocols for key assays used to characterize compounds like Ethybenztropine.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound to a receptor.[8]
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic M1 Receptor
-
Objective: To determine the inhibition constant (Ki) of Ethybenztropine for the M1 muscarinic receptor.
-
Radioligand: [3H]-Pirenzepine (a selective M1 antagonist).[9]
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human M1 receptor, or rat cerebral cortex homogenates.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of [3H]-Pirenzepine (typically at or below its Kd value) and varying concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled M1 antagonist (e.g., 1 µM Atropine).
-
-
Data Analysis: The IC50 value (concentration of Ethybenztropine that inhibits 50% of specific [3H]-Pirenzepine binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Radioligand Binding Assay for Histamine H1 Receptor
-
Objective: To determine the inhibition constant (Ki) of Ethybenztropine for the H1 histamine receptor.
-
Radioligand: [3H]-Pyrilamine (also known as Mepyramine), a selective H1 antagonist.[10][11][12]
-
Receptor Source: Membranes from HEK293 cells stably expressing the human H1 receptor, or guinea pig cerebellar homogenates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Procedure: Similar to the M1 binding assay, with incubation of receptor membranes, [3H]-Pyrilamine, and varying concentrations of Ethybenztropine.
-
Data Analysis: IC50 and Ki values are determined as described for the M1 receptor assay. Non-specific binding is determined using a high concentration of a non-labeled H1 antagonist (e.g., 10 µM Diphenhydramine).
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Protocol 3: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., M1, M3, H1)
-
Objective: To determine the functional antagonist activity of Ethybenztropine at Gq-coupled receptors.[1][13][14][15][16]
-
Principle: Gq-coupled receptors, upon activation, lead to an increase in intracellular calcium concentration ([Ca2+]i). This can be measured using calcium-sensitive fluorescent dyes.
-
Cell Line: HEK293 or CHO cells stably expressing the receptor of interest (e.g., human M1 muscarinic receptor).
-
Procedure:
-
Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a known agonist for the receptor (e.g., Carbachol for M1 receptors, Histamine for H1 receptors) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: The ability of Ethybenztropine to inhibit the agonist-induced calcium response is quantified. The IC50 value is determined, and for competitive antagonists, a Schild analysis can be performed to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[17][18][19][20][21][22]
Protocol 4: cAMP Accumulation Assay for Gi/Gs-Coupled Receptors (e.g., M2, D2)
-
Objective: To determine the functional antagonist activity of Ethybenztropine at Gi-coupled receptors.[8][23][24][25][26]
-
Principle: Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibition is typically measured against a stimulated level of cAMP.
-
Cell Line: CHO or HEK293 cells stably expressing the receptor of interest (e.g., human D2 dopamine receptor).
-
Procedure:
-
Plate cells in a suitable multi-well plate.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with Forskolin.
-
Simultaneously, add a known agonist for the Gi-coupled receptor (e.g., Quinpirole for D2 receptors) to inhibit the Forskolin-stimulated cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The ability of Ethybenztropine to reverse the agonist-induced inhibition of cAMP production is quantified to determine its IC50 value.
Visualizations
Signaling Pathways
References
- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ophthalmic antihistamines and H1-H4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of [3H]-pyrilamine binding and of the histamine-induced inositol phosphates generation, intracellular Ca2+ -mobilization and cytokine release from human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 14. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neuron.mefst.hr [neuron.mefst.hr]
- 18. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Positive cooperative interaction of quaternary anticholinergics with functional muscarinic receptors in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta. | BioGRID [thebiogrid.org]
- 21. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Ethybenztropine Hydrobromide vs. Modern Antiparkinsonian Drugs: A Comparative Efficacy Guide
An objective analysis of the anticholinergic agent ethybenztropine (B1671627) hydrobromide in the context of contemporary Parkinson's disease therapies, supported by experimental data and methodological insights.
This guide provides a detailed comparison of ethybenztropine hydrobromide, an early-generation anticholinergic drug, with the current standard of care for Parkinson's disease (PD). Given that ethybenztropine has been discontinued, this analysis will use its close structural and functional analog, benztropine (B127874), as a representative of its class for comparative purposes against modern dopaminergic and non-dopaminergic therapies.[1] The comparison focuses on the mechanism of action, clinical efficacy based on quantitative data, side effect profiles, and the experimental protocols used to evaluate these compounds.
Mechanism of Action: Rebalancing the Striatal Circuitry
Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a relative overactivity of cholinergic neurons in the striatum. This imbalance is a key target for pharmacological intervention.
Ethybenztropine and Anticholinergics: Ethybenztropine, like benztropine, is a centrally acting antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype.[1][2] By blocking these receptors, it reduces cholinergic activity, helping to restore the dopamine-acetylcholine balance.[2][3] This mechanism is most effective at mitigating tremor and, to a lesser extent, rigidity.[4][5] Some evidence also suggests that benztropine may weakly inhibit the reuptake of dopamine (B1211576), though this is considered a secondary effect.[2][6]
Modern Antiparkinsonian Drugs: Contemporary therapies primarily focus on restoring dopamine levels or mimicking dopamine's effects.
-
Levodopa (B1675098): As the most effective PD medication, levodopa is a precursor to dopamine that can cross the blood-brain barrier and be converted into dopamine in the brain.[7][8]
-
Dopamine Agonists (e.g., Pramipexole, Ropinirole): These drugs directly stimulate dopamine receptors, mimicking the effect of dopamine.[9]
-
MAO-B Inhibitors (e.g., Selegiline, Rasagiline): These agents prevent the breakdown of dopamine in the brain by inhibiting the monoamine oxidase B enzyme.[8][9]
-
COMT Inhibitors (e.g., Entacapone): These drugs are used with levodopa to prevent its peripheral breakdown, thereby increasing its availability to the brain.[8]
The following diagram illustrates the primary sites of action for anticholinergic drugs versus the gold-standard dopaminergic therapy, Levodopa.
Comparative Efficacy on Motor Symptoms
Quantitative comparison of antiparkinsonian drugs often relies on the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (Motor Examination). While direct comparative data for ethybenztropine is unavailable due to its discontinuation, data for modern drugs and benztropine (as an add-on therapy) are summarized below.
Table 1: Efficacy of Modern Antiparkinsonian Drugs in Clinical Trials
| Drug Class | Drug Example | UPDRS Part III Improvement | Daily Function Improvement | Motor Symptom Reduction |
|---|---|---|---|---|
| Dopamine Precursor | Levodopa | 45%[7] | 40%[7] | 50%[7] |
| Dopamine Agonist | Pramipexole | 30%[7] | 25%[7] | 35%[7] |
| Dopamine Agonist | Ropinirole | 28%[7] | 22%[7] | 32%[7] |
| Dopamine Agonist | Rotigotine | 35%[7] | 30%[7] | 40%[7] |
| Dopamine Agonist | Apomorphine | 38%[7] | 33%[7] | 42%[7] |
| MAO-B Inhibitor | Safinamide (100mg) | Significant improvement vs. placebo[10] | - | Improved bradykinesia, tremor, rigidity, gait[10] |
Note: Data is aggregated from various studies and represents approximate improvements. Direct head-to-head trials may yield different results.
Efficacy of Anticholinergics (Benztropine as Proxy)
Anticholinergics like ethybenztropine were historically used for motor symptoms, primarily tremor and rigidity.[1] Their use is now limited, often reserved for younger patients with tremor-dominant PD, due to a less favorable efficacy-to-side-effect ratio compared to modern drugs.[4][11]
A double-blind, placebo-controlled crossover study evaluated benztropine as an add-on therapy to Levodopa/Carbidopa.[12] The results showed a small but statistically significant improvement in rigidity, finger tapping speed, and activities of daily living compared to placebo.[12] This indicates a modest benefit, particularly when added to a primary dopaminergic therapy. However, German neurological guidelines no longer recommend anticholinergics as standard antiparkinsonian agents due to an unfavorable risk-benefit profile.[13]
Side Effect Profiles
The tolerability and adverse effect profiles of antiparkinsonian drugs are critical considerations in treatment selection. Anticholinergics are particularly known for a range of central and peripheral side effects that limit their use, especially in older adults.
Table 2: Comparative Side Effect Profiles
| Drug Class | Common Adverse Effects |
|---|---|
| Anticholinergics (Ethybenztropine/Benztropine) | Central: Confusion, memory loss, hallucinations, delirium.[5][8] Peripheral: Dry mouth, blurred vision, urinary retention, constipation.[5][8] |
| Levodopa | Nausea, low blood pressure, drowsiness.[9] Long-term: Dyskinesia (involuntary movements), motor fluctuations ("on-off" periods), hallucinations.[7][9] |
| Dopamine Agonists | Nausea, drowsiness, sudden sleep onset, hallucinations, confusion, edema.[9] Impulse control disorders (e.g., compulsive gambling, shopping). |
| MAO-B Inhibitors | Nausea, headache, confusion. Can interact with certain foods and other medications. |
| COMT Inhibitors | Dyskinesia (by potentiating levodopa), diarrhea, nausea, urine discoloration. |
Experimental Protocols
The evaluation of antiparkinsonian drugs involves both preclinical animal models and human clinical trials.
Preclinical Experimental Workflow: The MPTP Mouse Model
A common preclinical model for Parkinson's disease involves inducing parkinsonism in rodents using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[14][15] This model recapitulates the key pathological feature of PD: the loss of dopaminergic neurons in the substantia nigra.[16]
Protocol Summary:
-
Animal Selection: Male mice (e.g., C57BL/6 strain) are commonly used due to their susceptibility to MPTP.[15]
-
Induction of Parkinsonism: Mice are administered MPTP hydrochloride, typically via intraperitoneal injection, over a specific dosing regimen (e.g., multiple injections over several days) to induce dopaminergic neurodegeneration.[14]
-
Drug Administration: A cohort of MPTP-treated mice receives the test compound (e.g., an anticholinergic like benztropine or a novel drug), while control groups receive a vehicle or a standard drug (e.g., Levodopa).
-
Behavioral Assessment: Motor function is assessed using a battery of tests, such as:
-
Rotarod Test: Measures balance and motor coordination by assessing the time an animal can remain on a rotating rod.
-
Pole Test: Measures bradykinesia by timing the mouse as it descends a vertical pole.
-
Open Field Test: Assesses locomotor activity and exploratory behavior.
-
-
Neurochemical and Histological Analysis: After behavioral testing, brain tissue is collected. Dopamine levels in the striatum are measured (e.g., via HPLC). The substantia nigra is sectioned and stained (e.g., tyrosine hydroxylase immunohistochemistry) to quantify the loss of dopaminergic neurons.
-
Data Analysis: The outcomes (behavioral scores, dopamine levels, neuron counts) from the drug-treated group are compared with the MPTP-only group and the healthy control group to determine the drug's efficacy.
The following diagram illustrates this typical preclinical workflow.
Clinical Trial Protocol: Benztropine Add-on Therapy
The 1980 study evaluating benztropine's efficacy provides an example of a clinical trial design from that era.[3][12]
Protocol Summary:
-
Study Design: A randomized, placebo-controlled, double-blind, crossover study.
-
Participants: 29 patients with mild to moderate idiopathic Parkinson's disease.[3]
-
Intervention:
-
All patients were maintained on a stable, optimal dose of Levodopa/Carbidopa (Sinemet).[12]
-
Patients were randomly assigned to receive either benztropine mesylate or a placebo for a 10-week period.[3]
-
After the first period, patients were "crossed over" to the other treatment for a second 10-week period.
-
-
Outcome Measures:
-
Analysis: The improvement during the benztropine period was compared to the improvement during the placebo period for each patient.
Conclusion: A Shift in Therapeutic Strategy
This compound and other anticholinergics represent a historically important, mechanism-based approach to treating Parkinson's disease by addressing the secondary cholinergic hyperactivity.[11] However, their clinical utility has been largely superseded by modern therapies that directly target the primary dopamine deficiency.
While anticholinergics can offer modest symptomatic relief, particularly for tremor in a select patient population, their efficacy is limited and often outweighed by a significant burden of central and peripheral side effects.[1][4][13] Modern drugs, led by Levodopa and complemented by dopamine agonists and enzyme inhibitors, offer substantially greater improvements in motor function and quality of life, establishing them as the cornerstone of current Parkinson's disease management.[7] The development of antiparkinsonian drugs has logically progressed from indirect modulation of neurotransmitter balance to the direct restoration of dopaminergic function.
The following diagram illustrates the logical relationship and primary targets of these different drug classes.
References
- 1. Etybenzatropine - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]
- 5. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 6. Benztropine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 10. Systematic Review on Parkinson’s Disease Medications, Emphasizing on Three Recently Approved Drugs to Control Parkinson’s Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]
- 12. Parkinson's disease: Cogentin with Sinemet, a better response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diagnosis and treatment of Parkinson´s disease (guideline of the German Society for Neurology) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review [mdpi.com]
- 15. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]
- 16. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
Comparative Analysis of Ethybenztropine Hydrobromide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ethybenztropine hydrobromide's pharmacological profile against its structural analog, benztropine (B127874). Due to the limited availability of specific experimental data for this compound, a discontinued (B1498344) medication, this guide utilizes data from its close structural and functional analog, benztropine, to provide a comparative framework. This analysis is supported by detailed experimental protocols and visual representations of relevant biological pathways.
Executive Summary
Ethybenztropine, also known as etybenzatropine, is an anticholinergic and antihistamine drug that was previously used in the treatment of Parkinson's disease.[1] It shares a close structural resemblance to benztropine, another anticholinergic agent still in clinical use for Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] Both compounds exert their primary effects through the blockade of muscarinic acetylcholine (B1216132) receptors and have also been shown to inhibit the dopamine (B1211576) transporter (DAT), although this action is considered weaker for Ethybenztropine.[1] This guide explores the pharmacological characteristics of Ethybenztropine in the context of benztropine, for which a greater body of experimental data is available.
Data Presentation: A Comparative Look at Benztropine Analogs
| Compound | DAT Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Serotonin Transporter (SERT) Affinity (Ki, nM) | Norepinephrine Transporter (NET) Affinity (Ki, nM) |
| Benztropine (BZT) | 43 | 118 | - | - |
| JHW 007 | 23 | 24.6 | - | - |
| GA 1-69 | 29.2 | - | 490 | 1420 |
| GA 2-99 | 5.59 | - | 4600 | 7350 |
| Compound | Histamine (B1213489) H1 Receptor Affinity (Ki, nM) | Dopamine Transporter (DAT) Affinity (Ki, nM) |
| Benztropine Analogue 1 | 16 | 8.5 |
| Benztropine Analogue 2 | 37,600 | 6370 |
This table demonstrates the wide range of binding affinities observed for benztropine analogues at the histamine H1 receptor and the dopamine transporter.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize compounds like Ethybenztropine and benztropine.
Muscarinic Receptor Binding Assay
This assay determines the affinity of a test compound for muscarinic acetylcholine receptors.
1. Membrane Preparation:
-
Cell lines expressing specific human muscarinic receptor subtypes (e.g., M1, M2) or tissue homogenates rich in these receptors (e.g., rat brain cortex) are used.
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
2. Competitive Radioligand Binding:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.
-
Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Binding and Uptake Assays
These assays measure the ability of a compound to bind to the dopamine transporter and inhibit the reuptake of dopamine.
1. Synaptosome Preparation (for uptake assays):
-
Brain tissue rich in dopamine terminals (e.g., rat striatum) is dissected and homogenized in a sucrose (B13894) solution.
-
The homogenate is centrifuged to obtain a crude synaptosomal fraction, which contains resealed nerve terminals.
2. [³H]-Dopamine Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
[³H]-Dopamine is then added, and the uptake is allowed to proceed for a short period at a controlled temperature.
-
The uptake is terminated by rapid filtration, and the radioactivity accumulated within the synaptosomes is measured.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific dopamine uptake, is calculated.[1]
3. DAT Radioligand Binding Assay:
-
This assay is similar to the muscarinic receptor binding assay but uses membranes from cells expressing the human dopamine transporter or from brain regions with high DAT density.
-
A radiolabeled DAT inhibitor (e.g., [³H]WIN 35,428) is used as the ligand.
-
The Ki value for the test compound's binding to DAT is determined.
Mandatory Visualizations
Caption: Dual mechanism of action of Ethybenztropine/Benztropine.
Caption: General workflow for in vitro binding and uptake assays.
Caption: Relationship of Ethybenztropine to its properties and alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Ethybenztropine Hydrobromide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative pharmacological overview of Ethybenztropine hydrobromide and its structural and functional analog, benztropine (B127874). Due to the discontinuation of Ethybenztropine and the limited availability of recent peer-reviewed studies on its specific pharmacological profile, this document focuses on the well-characterized pharmacology of benztropine and its derivatives as a surrogate for understanding the potential actions of Ethybenztropine. The guide summarizes key quantitative data on receptor binding affinities and dopamine (B1211576) reuptake inhibition, details relevant experimental protocols, and presents signaling pathways and experimental workflows using Graphviz visualizations. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of anticholinergic and dopamine reuptake inhibiting compounds.
Introduction
Ethybenztropine, also known as etybenzatropine, is a synthetic anticholinergic and antihistamine drug that was previously used in the treatment of Parkinson's disease.[1] Structurally related to benztropine, it was developed to alleviate motor symptoms such as tremor and rigidity.[1] However, due to limited efficacy and significant side effects, it has been discontinued, and detailed peer-reviewed pharmacological data in the public domain is scarce.[1]
Benztropine, a closely related compound, remains in clinical use and has been more extensively studied.[2] It functions as a centrally acting muscarinic receptor antagonist and also inhibits the reuptake of dopamine.[2][3][4] This dual mechanism of action, targeting both the cholinergic and dopaminergic systems, underlies its therapeutic effects in movement disorders.[2][4] This guide will leverage the available data on benztropine and its analogs to provide a comparative pharmacological reference.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and dopamine uptake inhibition potencies (IC50) of benztropine and its analogs. This data highlights the high affinity of these compounds for the dopamine transporter (DAT) and histamine (B1213489) H1 receptors.
Table 1: Receptor Binding Affinities (Ki) of Benztropine and Analogs
| Compound | DAT Affinity (Ki, nM) | Histamine H1 Receptor Affinity (Ki, nM) | Muscarinic M1 Receptor Affinity (Ki, nM) |
| Benztropine | 8.5 - 43 | 16 | 0.59 |
| 4'-Chlorobenztropine | 29.2 | 490 | Not Reported |
| JHW 007 (N-butyl analog) | 23 | Not Reported | Not Reported |
| GA 1-69 | 29.2 | 490 | Not Reported |
| GA 2-99 | 5.59 | 4600 | Not Reported |
Data compiled from multiple sources.[3][5][6][7]
Table 2: Dopamine Uptake Inhibition (IC50) of Benztropine and Analogs
| Compound | Dopamine Uptake Inhibition (IC50, nM) |
| Benztropine | 118 |
| JHW 007 (N-butyl analog) | 24.6 |
Data compiled from multiple sources.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of benztropine and its analogs.
Radioligand Binding Assay for DAT and Histamine H1 Receptors
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Protocol:
-
Tissue Preparation: Whole rat brains are dissected and homogenized in an ice-cold buffer solution.
-
Incubation: The brain homogenate is incubated with a specific radioligand ([³H]mepyramine for H1 receptors or a suitable ligand for DAT) and varying concentrations of the test compound (e.g., benztropine analogs).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[5][7]
In Vitro Dopamine Uptake Assay
This assay measures a compound's ability to inhibit the reuptake of dopamine into nerve terminals (synaptosomes).[3]
Protocol:
-
Synaptosome Preparation: The striata from rat brains are dissected and homogenized in a sucrose (B13894) solution. The homogenate is centrifuged to isolate the synaptosomes.[3]
-
Incubation: Synaptosomes are incubated with [³H]dopamine and varying concentrations of the test compound.
-
Uptake Termination: Dopamine uptake is terminated by rapid filtration.
-
Quantification: The amount of [³H]dopamine taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The IC50 value for dopamine uptake inhibition is calculated.[3]
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of living animals.[3]
Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the striatum of an anesthetized rat.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the aCSF.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (e.g., benztropine).[3]
-
Neurotransmitter Quantification: The concentration of dopamine in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]
Visualizations
The following diagrams illustrate key pharmacological concepts and experimental workflows.
Caption: Dopamine Reuptake Inhibition by Benztropine.
Caption: Muscarinic M1 Receptor Antagonism by Benztropine.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Benzatropine - Wikipedia [en.wikipedia.org]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BindingDB BDBM50366775 BENZTROPINE::Benzatropine [bdb99.ucsd.edu]
- 7. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethybenztropine Hydrobromide: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of Ethybenztropine hydrobromide, tailored for research, scientific, and drug development professionals. The procedures outlined prioritize regulatory compliance and personnel safety.
Immediate Safety and Logistical Overview
This compound, an anticholinergic agent, requires careful handling and disposal. While it does not appear on the U.S. Drug Enforcement Administration's (DEA) schedules of controlled substances, the final determination of its classification and disposal route must be made in accordance with institutional policies and regulations set forth by the Environmental Protection Agency (EPA).[1][2]
Disposal of pharmaceutical waste is governed by the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the DEA.[3] A critical first step is to determine if the waste is classified as hazardous under RCRA. A waste is considered hazardous if it is specifically listed on the EPA's P- or U-lists or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5]
Given the absence of a specific Safety Data Sheet (SDS) or pre-existing classification for this compound, the most prudent and compliant approach is to manage it as a hazardous waste. This ensures the highest level of safety and regulatory adherence.
Regulatory Compliance Summary
The following table summarizes the key regulatory considerations and recommended actions for the disposal of this compound.
| Regulatory Consideration | Status of this compound | Recommended Action |
| DEA Controlled Substance | Not explicitly listed in DEA Schedules I-V.[1][2][6] | Confirm status with your institution's Environmental Health & Safety (EHS) department. Proceed as a non-controlled substance unless otherwise directed. |
| RCRA Hazardous Waste | Status is undetermined. Not found on P- or U-lists.[7] Characteristic data is unavailable. | Assume hazardous. Manage and dispose of as RCRA hazardous pharmaceutical waste to ensure compliance.[8] |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste under EPA 40 CFR part 266, Subpart P.[3] | Do not dispose of this compound down the drain under any circumstances. |
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
-
Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Step 2: Waste Characterization and Segregation
-
As a default, treat all unused, expired, or contaminated this compound as a hazardous pharmaceutical waste.
-
Segregate this waste from all other waste streams, including regular trash, biohazards, and other chemical waste, unless directed otherwise by your EHS department.
Step 3: Consult Institutional Guidelines
-
This is a critical step. Contact your institution's Environmental Health & Safety (EHS) department. They will provide specific instructions for pharmaceutical waste disposal that are compliant with federal, state, and local regulations. Follow their guidance precisely.
Step 4: Accumulate Waste in Designated Containers
-
Use a dedicated, properly labeled hazardous waste container provided by or approved by your EHS department.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
The label must clearly read "Hazardous Waste" and identify the contents (e.g., "this compound Waste"). Include the accumulation start date.
-
Keep the container closed at all times except when adding waste.
Step 5: Arrange for Professional Disposal
-
All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor. Your EHS department will manage this process.
-
The standard and required method of destruction for this type of waste is incineration at an EPA-approved facility.[3]
-
Do not attempt to dispose of this material in regular trash or by any other means.
Step 6: Record Keeping
-
Maintain accurate records of the amount of this compound waste generated and the date it was collected for disposal. These records are essential for regulatory compliance.
Methodologies and Protocols
Disposal Method: Incineration Incineration is the EPA-recommended method for destroying pharmaceutical waste as it renders the active compounds non-retrievable. The process involves high-temperature combustion in a permitted hazardous waste incinerator, which destroys the chemical structure of the drug, ensuring it cannot contaminate the environment. This process is exclusively handled by licensed waste management facilities.
Chemical Deactivation: Not Recommended No validated experimental protocols for the chemical deactivation or neutralization of this compound for disposal purposes are available in the searched literature. Attempting to neutralize or chemically treat this waste in a laboratory setting without a validated protocol is strongly discouraged . This can create unknown hazardous byproducts, pose safety risks to personnel, and violate hazardous waste regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. dea.gov [dea.gov]
- 2. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 3. ashp.org [ashp.org]
- 4. pwaste.com [pwaste.com]
- 5. epa.gov [epa.gov]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
